1-Boc-azetidine-3-yl-methanol
描述
The exact mass of the compound Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDRJKAEYHOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442038 | |
| Record name | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-56-3 | |
| Record name | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-azetidine-3-yl methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-azetidine-3-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Boc-azetidine-3-yl-methanol, a key building block in the development of advanced therapeutics. This document collates available data to serve as a foundational resource for researchers engaged in the synthesis and application of this versatile linker molecule.
Core Physicochemical Data
This compound, with the CAS number 142253-56-3, is a heterocyclic compound featuring a Boc-protected azetidine ring with a hydroxymethyl substituent.[1] Its physicochemical characteristics are crucial for its handling, reactivity, and incorporation into larger molecular constructs. The table below summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Clear colorless liquid or powder | [2][3] |
| CAS Number | 142253-56-3 | [1] |
| XLogP3-AA (Computed) | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (534.07 mM) | [4] |
Experimental Protocols
Detailed experimental procedures for the determination of all physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on standard laboratory practices for similar compounds and available information, the following protocols can be applied.
2.1. Determination of Solubility (Qualitative and Quantitative)
A key application of this molecule is in bioconjugation, often requiring its dissolution in various solvent systems.
-
In Vitro Solubility in DMSO:
-
To a pre-weighed vial, add a known mass of this compound.
-
Add DMSO in small increments while vortexing.
-
If necessary, use ultrasonication to aid dissolution.[4]
-
Continue adding DMSO until a clear solution is obtained to determine the solubility.
-
-
Preparation of an Aqueous Formulation for In Vivo Studies: A stock solution in an organic solvent is typically diluted with aqueous buffers.
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[4]
-
2.2. Spectroscopic Characterization
Standard spectroscopic techniques are essential for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a mass spectrometer (e.g., ESI-MS) to determine the molecular weight of the compound and to study its fragmentation pattern for further structural elucidation.
-
-
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid or a small amount of the solid on the ATR crystal of an IR spectrometer.
-
Acquire the spectrum to identify characteristic absorption bands for the functional groups present, such as the C=O of the Boc group, the O-H of the alcohol, and the C-N of the azetidine ring.
-
Role in Bioconjugation and Drug Development
This compound is not a pharmacologically active agent itself but rather a critical linker molecule. Its primary utility is in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
-
Antibody-Drug Conjugates (ADCs): In ADCs, this molecule can be part of a non-cleavable linker that connects a monoclonal antibody to a cytotoxic payload. The stability of the azetidine ring under physiological conditions is a key attribute in this context.[4]
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be incorporated into the alkyl chain-based linker that connects the target-binding ligand and the E3 ligase-binding ligand.[4]
The following diagram illustrates the general workflow of utilizing a linker precursor like this compound in the synthesis of a PROTAC.
Caption: Workflow for PROTAC Synthesis.
This workflow highlights the initial functionalization of the linker precursor, followed by sequential coupling reactions with the target- and E3 ligase-binding moieties to yield the final PROTAC molecule. A similar, albeit distinct, synthetic strategy is employed for the generation of ADCs.
References
In-depth Technical Guide: 1-Boc-azetidine-3-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-azetidine-3-yl-methanol, a crucial building block in modern medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis and explores its significant role as a non-cleavable linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The guide also includes a conceptual framework for its application in targeted protein degradation, visualized through a representative experimental workflow.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring an azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a hydroxymethyl group.
Chemical Structure:
IUPAC Name: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate[1][2]
Synonyms: 1-(tert-Butoxycarbonyl)-3-azetidinemethanol, (1-Boc-azetidin-3-yl)methanol, tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Melting Point | 55 °C | [1] |
| Boiling Point | 270.3 °C at 760 mmHg | [1] |
| Density | 1.116 g/cm³ | [1] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [1] |
| CAS Number | 142253-56-3 | [1][2] |
Experimental Protocol: Synthesis of this compound
This section details a common and effective method for the synthesis of this compound, starting from 1-N-Boc-3-azetidinecarboxylic acid.
Reaction Scheme:
Materials and Reagents:
-
1-N-Boc-3-azetidinecarboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A solution of 1-N-Boc-3-azetidinecarboxylic acid in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Reduction: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the cooled solution of the starting material with continuous stirring. The reaction mixture is maintained at 0 °C for approximately one hour.
-
Quenching: After the reaction is complete, the excess borane is quenched by the slow, dropwise addition of deionized water.
-
Extraction: The reaction mixture is then diluted with ethyl acetate (EtOAc) and washed with deionized water. The organic layer is collected.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound as a clear oil.
Characterization: The final product can be characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Development
This compound serves as a critical linker in the synthesis of complex therapeutic molecules, particularly in the fields of oncology and targeted protein degradation.
Role in Antibody-Drug Conjugates (ADCs)
In the design of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. This compound can be incorporated into non-cleavable linkers. These linkers are designed to be stable in the bloodstream and only release the payload after the ADC has been internalized by the target cancer cell and undergone lysosomal degradation. The azetidine ring provides a rigid and stable scaffold, contributing to the overall stability of the ADC.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. This compound is utilized in the synthesis of the linker component of PROTACs. The linker's length, rigidity, and chemical nature are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The azetidine moiety within the linker can provide conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.
Visualization of Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC, highlighting the integration of the this compound-derived linker.
Caption: Generalized workflow for PROTAC synthesis.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
While a specific signaling pathway targeted by a PROTAC utilizing a this compound linker is not detailed in the public literature, the following diagram illustrates the general mechanism of action for a PROTAC targeting an oncogenic protein kinase within a cancer-related signaling pathway.
Caption: PROTAC mechanism of action in a cancer cell.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex therapeutic agents. Its well-defined structure and reactivity make it an ideal component for the construction of linkers in ADCs and PROTACs. The continued exploration of its applications is expected to contribute significantly to the development of next-generation targeted therapies for a range of diseases, most notably cancer. The information provided in this guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and development.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Boc-azetidine-3-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-azetidine-3-yl-methanol (CAS: 142253-56-3), a key building block in pharmaceutical research and development, notably in the synthesis of PROTACs and antibody-drug conjugates (ADCs). This document outlines the physicochemical properties, solubility profile, and stability characteristics of the molecule, offering detailed experimental protocols for in-house analysis.
Core Physicochemical Properties
This compound, also known as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, possesses a unique structure combining a bulky tert-butyloxycarbonyl (Boc) protecting group with a reactive hydroxyl functional group on a strained azetidine ring. These features dictate its solubility and stability behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | 142253-56-3 | |
| Appearance | White to almost white solid (powder to lump) | |
| Melting Point | 55 °C | |
| Boiling Point | 268-273 °C | |
| InChI Key | HXRDRJKAEYHOBB-UHFFFAOYSA-N |
Solubility Profile
A stock solution, for example, can be prepared by dissolving the compound in DMSO. For aqueous-based assays, a common practice involves further dilution of the DMSO stock solution into a buffered or saline solution, often with the aid of co-solvents and surfactants like PEG300 and Tween-80 to maintain solubility and prevent precipitation.[2]
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Sparingly Soluble (predicted) |
| Methanol | Soluble (predicted) |
| Ethanol | Soluble (predicted) |
| Dichloromethane | Soluble (predicted) |
| Ethyl Acetate | Soluble (predicted) |
Stability and Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Boc protecting group, which is susceptible to cleavage under acidic conditions and at elevated temperatures. The azetidine ring itself is relatively stable but can be prone to ring-opening reactions under harsh conditions. One supplier suggests that the compound is stable under physiological and chemical conditions.[3]
Acid-Catalyzed Degradation
The Boc group is readily cleaved in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The degradation proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the free amine, (azetidin-3-yl)methanol.[5] This acidic lability is a critical consideration in reaction setup, purification, and formulation development.
Thermal Degradation
Thermal deprotection of the Boc group can occur at temperatures around 150 °C and higher, although this is solvent-dependent.[6] The reaction proceeds through a similar fragmentation mechanism, yielding the deprotected amine, isobutylene, and carbon dioxide. This thermal instability should be considered during high-temperature reactions and long-term storage at ambient or elevated temperatures. For optimal stability of stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2] The solid compound should be stored at ambient temperature.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the vials to ensure that excess solid remains.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is designed to identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS method to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Quantify the amount of parent compound remaining and identify the structure of major degradation products using mass spectrometry data.
This guide provides a foundational understanding of the solubility and stability of this compound. Researchers and drug development professionals are encouraged to use these protocols as a starting point for their specific applications and to generate more extensive quantitative data to support their programs.
References
- 1. This compound | 142253-56-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 142253-56-3 | FB11553 [biosynth.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
The Strategic Role of 1-Boc-Azetidine-3-yl-methanol in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The design of these heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, is a multifaceted process where the linker component plays a pivotal role. This technical guide delves into the specific role and application of the building block, 1-Boc-azetidine-3-yl-methanol, in the rational design and synthesis of potent and effective PROTACs.
Core Concepts: The Azetidine Moiety in PROTAC Linkers
The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall pharmacological profile. The incorporation of rigid or semi-rigid cyclic moieties, such as the azetidine ring derived from this compound, offers several distinct advantages:
-
Conformational Rigidity and Pre-organization: Unlike flexible alkyl or PEG linkers, the four-membered azetidine ring introduces a degree of rigidity. This can help to pre-organize the PROTAC molecule into a conformation that is favorable for the simultaneous binding of the target protein and the E3 ligase, thus promoting the formation of a stable and productive ternary complex.
-
Improved Physicochemical Properties: The azetidine motif can favorably impact the physicochemical properties of a PROTAC. Its incorporation can lead to:
-
Reduced Lipophilicity: Compared to longer alkyl chains, the compact cyclic nature of azetidine can help to mitigate the often-high lipophilicity of PROTACs, which is a common challenge in their development.
-
Enhanced Solubility: The presence of the nitrogen atom in the azetidine ring can increase the polarity and hydrogen bonding capacity of the linker, potentially improving the aqueous solubility of the PROTAC molecule.
-
Improved Permeability: By providing a more compact and less "floppy" structure, azetidine-containing linkers can contribute to better cell permeability, a crucial factor for oral bioavailability.
-
-
Vectorial Control: The defined geometry of the azetidine ring provides better control over the exit vectors of the linker, allowing for more precise positioning of the warhead and E3 ligase ligand. This spatial control is crucial for optimizing the protein-protein interactions within the ternary complex.
Case Study: Iterative Design of the Potent BRD9/BRD7 Degrader, VZ185
A compelling example of the strategic use of an azetidine moiety in PROTAC design is the development of VZ185, a potent and selective dual degrader of the bromodomain-containing proteins BRD9 and BRD7. The development of VZ185 involved an iterative optimization process where different linker compositions and warhead modifications were explored.
In the optimization of the BRD9-binding warhead, researchers replaced a piperazine moiety with an azetidine group. This modification was part of a systematic approach to fine-tune the structure-activity relationship (SAR) and improve the degradation potency of the resulting PROTACs. While the final, highly potent VZ185 incorporates a more complex linker, the exploration of the azetidine-containing warhead highlights the importance of this scaffold in the rational design process.
Quantitative Data for VZ185
The following table summarizes the key quantitative data for the potent BRD9/BRD7 degrader, VZ185, which emerged from an iterative design process that included the evaluation of azetidine-containing moieties.
| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line |
| VZ185 | BRD9 | 1.8 | >95 | RI-1 |
| BRD7 | 4.5 | >95 | RI-1 |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
General Synthesis of a PROTAC Incorporating an Azetidine-Methanol Linker
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their sequential coupling. The following is a generalized protocol for incorporating a this compound-derived linker.
Step 1: Functionalization of this compound
The hydroxyl group of this compound is typically activated or converted to a group suitable for coupling, such as a tosylate, mesylate, or halide. Alternatively, it can be oxidized to the corresponding carboxylic acid.
Step 2: Linker Elongation and Functionalization
The functionalized azetidine building block is then reacted with other linker components, such as PEG chains or alkyl chains, to achieve the desired length and chemical properties. The terminus of the linker is functionalized with a reactive group (e.g., a carboxylic acid, amine, or alkyne) for subsequent coupling to the warhead or E3 ligase ligand.
Step 3: Coupling to the Warhead or E3 Ligase Ligand
The assembled linker is then coupled to either the warhead or the E3 ligase ligand using standard coupling chemistries, such as amide bond formation (e.g., using HATU or EDC/HOBt) or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
Step 4: Deprotection and Final Coupling
The Boc protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., with TFA). The resulting free amine is then coupled to the remaining component (either the E3 ligase ligand or the warhead) to yield the final PROTAC molecule. Purification is typically performed using column chromatography or preparative HPLC.
Western Blotting for PROTAC-Mediated Protein Degradation
This is a standard biochemical assay to quantify the amount of a target protein in cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a concentration range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (the target) and the PROTAC are flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formation.
-
Fluorescence Polarization (FP): This method can be used in a competitive binding format to measure the affinity of the PROTAC for its target proteins and to assess the stability of the ternary complex.
-
NanoBRET™/HiBiT LCI Assays: These are cell-based assays that use bioluminescence resonance energy transfer (BRET) or a luciferase complementation indicator (LCI) to monitor protein-protein interactions in live cells, providing a direct readout of ternary complex formation in a physiological context.
Visualizing PROTAC Design and Workflow
Caption: A streamlined workflow for the design, synthesis, and evaluation of PROTACs.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The strategic incorporation of this compound and its derivatives into PROTAC linkers represents a valuable approach for optimizing the pharmacological properties of these novel therapeutic agents. The conformational constraint and favorable physicochemical characteristics imparted by the azetidine ring can lead to the development of more potent, soluble, and permeable degraders. The case study of VZ185, while not a direct application of this specific building block in its final iteration, underscores the importance of exploring such rigid scaffolds in the iterative process of PROTAC design. As the field of targeted protein degradation continues to evolve, the rational design of linkers using versatile building blocks like this compound will be paramount in unlocking the full therapeutic potential of PROTACs.
An In-Depth Technical Guide to Leveraging 1-Boc-azetidine-3-yl-methanol for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation activity. This technical guide focuses on the application of 1-Boc-azetidine-3-yl-methanol as a versatile building block for the synthesis of PROTAC linkers. We provide a comprehensive overview of its role in constructing potent degraders, detailed experimental protocols for their synthesis and evaluation, and a discussion of the relevant signaling pathways.
Introduction to Targeted Protein Degradation and PROTACs
PROTACs are bifunctional molecules composed of three key components: a "warhead" that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2] This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential for catalytic activity and the ability to target the entire protein, not just an active site.[2]
The linker is not merely a spacer but plays a crucial role in determining the biological activity and drug-like properties of a PROTAC.[] Its length, rigidity, and chemical composition can significantly impact the stability of the ternary complex and the overall efficacy of the degrader.[]
The Role of this compound in PROTAC Linker Design
This compound is a valuable building block for PROTAC linker synthesis.[4][5] The azetidine ring introduces a degree of rigidity and a three-dimensional character to the linker, which can be advantageous for optimizing the geometry of the ternary complex. Furthermore, the incorporation of such saturated heterocycles can improve physicochemical properties like solubility and cell permeability, which are often challenging for the typically large and lipophilic PROTAC molecules.[6] The Boc-protected amine and the primary alcohol provide orthogonal handles for synthetic elaboration, allowing for the controlled and directional assembly of the PROTAC molecule.
Synthesis of PROTACs Incorporating an Azetidine-Based Linker
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their conjugation. Below is a representative synthetic scheme for a BRD4-targeting PROTAC that incorporates a linker derived from this compound.
Synthesis of the Azetidine-Containing Linker
A common strategy for incorporating this compound into a linker involves its conversion to a more reactive intermediate, such as a mesylate or a halide, which can then be used to alkylate a suitable nucleophile on either the warhead or the E3 ligase ligand.
Scheme 1: Exemplar Synthesis of a BRD4-targeting PROTAC with an Azetidine Linker
Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC.
Detailed Synthetic Protocol (Illustrative Example)
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC using a linker derived from this compound.
Step 1: Activation of this compound
-
Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.
Step 2: Conjugation to the Warhead
-
Dissolve the BRD4 warhead (e.g., a JQ1 derivative with a free phenol or amine) and the mesylated azetidine intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate or cesium carbonate, to facilitate the nucleophilic substitution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected warhead-linker conjugate in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
Step 4: Final Amide Coupling to the E3 Ligase Ligand
-
Dissolve the deprotected warhead-linker amine, the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle), and a coupling agent such as HATU in DMF.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final product by preparative HPLC to yield the desired PROTAC.
Experimental Protocols for PROTAC Evaluation
Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein. Below are detailed protocols for key in vitro assays.
Cell-Based Protein Degradation Assay (Western Blot)
This assay is used to determine the concentration- and time-dependent degradation of the target protein.[7][8]
Materials:
-
Human cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).[9]
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours).[9]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.[7]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.[7]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4 °C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[7]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[10]
Caption: A step-by-step workflow for Western blot analysis of protein degradation.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.[11][12]
Materials:
-
HEK293T cells.
-
Plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).[11]
-
Transfection reagent.
-
HaloTag® NanoBRET® 618 Ligand.
-
Nano-Glo® Live Cell Reagent.
-
PROTAC of interest.
-
White, solid-bottom 96- or 384-well plates.
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the donor and acceptor plasmids and seed them into assay plates.[11]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the PROTAC to the cells and incubate for the desired time.[11]
-
Reagent Addition: Add the NanoBRET® detection reagent containing the HaloTag® ligand and the Nano-Glo® substrate.[11]
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer with the appropriate filters.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]
Caption: A simplified workflow for the NanoBRET™ ternary complex formation assay.
Data Presentation: Quantifying PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[10] While specific data for a PROTAC derived from this compound is not publicly available, the following table presents data for well-characterized BRD4 degraders to serve as a benchmark.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM[10] | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM[10] | Complete at 100 nM[10] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[10] | Not Reported |
BRD4 Signaling Pathway and the Impact of Degradation
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription.[13][14] It binds to acetylated histones and recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[15] This leads to the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, such as c-Myc.[13][16]
The degradation of BRD4 by a PROTAC effectively removes this scaffold protein, leading to the downregulation of its target genes and subsequent anti-proliferative effects in cancer cells.
Caption: The role of BRD4 in gene transcription and its inhibition by PROTAC-mediated degradation.
Conclusion
This compound is a promising building block for the development of novel PROTACs. Its incorporation into linker structures can impart favorable physicochemical properties and facilitate the optimization of ternary complex formation. This guide provides a foundational framework for the synthesis, evaluation, and mechanistic understanding of PROTACs containing azetidine-based linkers. The detailed experimental protocols and an overview of the relevant signaling pathways are intended to empower researchers to explore this exciting area of targeted protein degradation and to accelerate the discovery of new therapeutic agents.
References
- 1. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 4. AffiNANOTECH® this compound | AffiGEN [affinanotech.com]
- 5. This compound | 142253-56-3 | FB11553 [biosynth.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 三重複合体の形成 [promega.jp]
- 13. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Boc-azetidine-3-yl-methanol
**Abstract
This document provides a detailed protocol for the synthesis of 1-Boc-azetidine-3-yl-methanol, a valuable building block in medicinal chemistry and drug development, particularly as a linker in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The synthesis involves the reduction of commercially available 1-Boc-azetidine-3-carboxylic acid using a borane-tetrahydrofuran complex. This method is efficient and proceeds with a high yield.
**Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine moiety provides conformational rigidity, which can be advantageous in drug design. The hydroxyl group offers a versatile handle for further functionalization. This protocol details a reliable method for the preparation of this compound from its corresponding carboxylic acid.
Reaction Scheme
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.
-
The reaction with borane can generate hydrogen gas, which is highly flammable.
-
Dry ice/acetone baths should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
All procedures should be carried out by trained personnel in a laboratory setting.
Conclusion
This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The procedure is well-documented and can be readily implemented in a standard organic chemistry laboratory. The resulting product is of sufficient purity for use in subsequent synthetic steps in drug discovery and development.
Application Notes and Protocols for the Use of 1-Boc-azetidine-3-yl-methanol in Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the use of 1-Boc-azetidine-3-yl-methanol, a non-cleavable linker, in the synthesis of antibody-drug conjugates (ADCs). The protocols described herein are based on established bioconjugation principles and are intended to serve as a comprehensive guide for the development of stable and effective ADCs.
Introduction
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This compound is a rigid, non-cleavable linker precursor that can be used to create a stable covalent bond between the antibody and the cytotoxic payload.[1][2] Non-cleavable linkers are designed to release the payload only after the degradation of the antibody within the target cell, which can minimize off-target toxicity and improve the therapeutic index.[3][4][5]
This document outlines a representative workflow for the synthesis and characterization of an ADC using this compound, a hypothetical cytotoxic payload (Payload-COOH), and a model monoclonal antibody (mAb).
Experimental Workflow Overview
The overall process for the synthesis of an ADC using this compound can be divided into three main stages:
-
Drug-Linker Synthesis: Activation of the linker, conjugation to the payload, and deprotection.
-
Antibody-Drug Conjugation: Covalent attachment of the drug-linker construct to the antibody.
-
Purification and Characterization: Isolation and analytical assessment of the final ADC.
Figure 1: General experimental workflow for ADC synthesis.
Experimental Protocols
This section describes a plausible synthetic route to conjugate this compound to a payload containing a carboxylic acid functional group.
Step 1: Activation of this compound
The hydroxyl group of this compound is first converted to a better leaving group, such as a mesylate, to facilitate nucleophilic substitution by the payload.
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated linker.
-
Purify the product by flash column chromatography.
-
Step 2: Conjugation of the Activated Linker to the Payload
The mesylated linker is then reacted with a payload containing a nucleophilic group, such as a carboxylate anion.
-
Materials:
-
Mesylated 1-Boc-azetidine-3-linker
-
Cytotoxic payload with a carboxylic acid (Payload-COOH)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Heating mantle
-
-
Protocol:
-
Dissolve Payload-COOH (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Add a solution of the mesylated linker (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 12-18 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the Boc-protected drug-linker construct by preparative HPLC.
-
Step 3: Boc Deprotection
The Boc protecting group is removed to expose the secondary amine on the azetidine ring, which will be used for conjugation to the antibody.
-
Materials:
-
Boc-protected drug-linker construct
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
-
Protocol:
-
Dissolve the Boc-protected drug-linker in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting deprotected drug-linker (as a TFA salt) can be used directly in the next step or purified further if necessary.
-
Figure 2: Chemical pathway for drug-linker synthesis.
This protocol describes the conjugation of the deprotected drug-linker to the lysine residues of the monoclonal antibody via amide bond formation.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected drug-linker construct
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., borate buffer, pH 8.5)
-
Size-exclusion chromatography (SEC) columns for buffer exchange
-
-
Protocol:
-
Prepare the antibody by buffer exchanging it into the reaction buffer at a concentration of 5-10 mg/mL.
-
In a separate vial, dissolve the deprotected drug-linker (as TFA salt, ~5-10 molar excess relative to the antibody) in a minimal amount of anhydrous DMSO.
-
To the drug-linker solution, add DCC (1.1 eq relative to the drug-linker) and NHS (1.1 eq relative to the drug-linker) to pre-activate the carboxylic acid on the payload (if the payload was initially conjugated via its amine). Alternatively, if the payload's amine was used for conjugation, the azetidine's secondary amine is now available for direct conjugation to an activated ester on the antibody. For this protocol, we assume the azetidine amine will be acylated.
-
Slowly add the activated drug-linker solution to the stirred antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4 °C overnight with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
The newly synthesized ADC is purified to remove unconjugated drug-linker and other reagents, and then characterized to determine its quality attributes.
-
Purification Protocol (Size-Exclusion Chromatography):
-
Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with a formulation buffer (e.g., PBS, pH 7.4).
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules like the unconjugated drug-linker will be retained.
-
Collect the fractions containing the purified ADC.
-
Concentrate the ADC solution using centrifugal filtration devices.
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Characterization Protocols:
-
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high concentration of ammonium sulfate to a low salt mobile phase).
-
Inject the purified ADC onto the column.
-
The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
-
Size and Purity Analysis by Size-Exclusion Chromatography (SEC):
-
Use a SEC column suitable for monoclonal antibodies.
-
Elute the ADC under isocratic conditions with a suitable mobile phase.
-
Monitor the eluate at 280 nm to assess the presence of aggregates or fragments.
-
-
Mass Determination by Mass Spectrometry (MS):
-
Analyze the intact or deglycosylated ADC using a high-resolution mass spectrometer (e.g., Q-TOF).
-
The mass spectrum will show a distribution of masses corresponding to the different DAR species, confirming the conjugation and allowing for DAR calculation.
-
-
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the characterization of an ADC synthesized using this protocol.
Table 1: Summary of ADC Synthesis and Purification
| Parameter | Result |
| Initial mAb Concentration | 10 mg/mL |
| Drug-Linker to mAb Molar Ratio | 8:1 |
| Conjugation Time | 4 hours |
| Purification Method | Size-Exclusion Chromatography |
| Final ADC Concentration | 5.2 mg/mL |
| Overall Yield | 75% |
Table 2: Characterization of the Final ADC Product
| Analytical Method | Parameter | Result |
| HIC-HPLC | Average DAR | 3.8 |
| % Unconjugated mAb (DAR0) | < 5% | |
| SEC-HPLC | % Monomer | > 98% |
| % Aggregates | < 2% | |
| Mass Spectrometry | Major DAR Species Observed | DAR2, DAR4, DAR6 |
| Mass of DAR4 Species (Da) | ~152,000 |
Signaling Pathway and Mechanism of Action
The mechanism of action for an ADC with a non-cleavable linker relies on the internalization of the ADC and the subsequent degradation of the antibody in the lysosome of the target cell.
Figure 3: Mechanism of action for a non-cleavable ADC.
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody. This degradation releases the cytotoxic payload, which is still attached to the azetidine linker and a single amino acid residue from the antibody. The resulting charged drug-linker-amino acid complex can then exert its cytotoxic effect, leading to cell death. The non-cleavable nature of the linker ensures that the payload is primarily released inside the target cells, thereby minimizing damage to healthy tissues.[3][4]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for the Coupling of 1-Boc-azetidine-3-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of 1-Boc-azetidine-3-yl-methanol, a versatile building block in medicinal chemistry, particularly as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. The primary alcohol functionality of this molecule allows for various coupling strategies to introduce diverse molecular scaffolds. This document outlines key methodologies for its etherification and substitution reactions.
Etherification via Nucleophilic Attack on Electrophiles
One of the primary applications for this compound is the formation of an ether linkage. This can be achieved through several established methods, including the Buchwald-Hartwig O-arylation, the Ullmann condensation, and the Mitsunobu reaction.
Buchwald-Hartwig O-Arylation
The Palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of carbon-oxygen bonds, providing a versatile method for the coupling of alcohols with aryl halides[3][4]. This reaction is known for its functional group tolerance and generally milder conditions compared to classical methods[3].
Experimental Protocol:
A general procedure for the Palladium-catalyzed O-arylation of a primary alcohol is as follows[5]:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a suitable Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%)[6].
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add a suitable anhydrous solvent (e.g., Toluene, Dioxane, or THF).
-
Add a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-3.0 equiv).
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Data Presentation: Buchwald-Hartwig O-Arylation Conditions
| Component | Example Reagents/Conditions | Typical Loading/Concentration | Reference |
| Aryl Halide | Aryl bromides, iodides, or triflates | 1.0 equiv | [6] |
| Alcohol | This compound | 1.2 - 1.5 equiv | |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | [5] |
| Ligand | BINAP, Xantphos, dppf | 1 - 10 mol% | [6] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.5 - 3.0 equiv | |
| Solvent | Toluene, Dioxane, THF | [5] | |
| Temperature | 80 - 120 °C | [5] | |
| Reaction Time | 12 - 24 hours |
Experimental Workflow: Buchwald-Hartwig O-Arylation
References
- 1. This compound | 142253-56-3 | FB11553 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Step-by-Step Guide to the Functionalization of 1-Boc-azetidine-3-yl-methanol for Advanced Research and Drug Development
For researchers, scientists, and professionals in drug development, the versatile scaffold of 1-Boc-azetidine-3-yl-methanol serves as a critical building block in the synthesis of novel therapeutics. Its unique strained ring system and modifiable hydroxyl group offer a gateway to a diverse range of functionalized molecules, including those used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document provides detailed application notes and protocols for the key functionalization reactions of this important intermediate.
The ability to strategically modify the hydroxyl group of this compound allows for the introduction of various functionalities, enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. The primary functionalization strategies discussed herein include etherification, esterification, conversion to amines via the Mitsunobu reaction, oxidation to the corresponding aldehyde, and subsequent carbon-carbon bond-forming reactions.
Key Functionalization Pathways
The primary alcohol of this compound is amenable to a variety of chemical transformations. The following diagram illustrates the principal pathways for its functionalization, which will be detailed in the subsequent sections.
Caption: Key functionalization pathways of this compound.
I. Etherification via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for forming an ether linkage by reacting an alkoxide with a suitable electrophile. In the context of this compound, the hydroxyl group is first deprotonated with a strong base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl or aryl halide. A common strategy involves activating the alcohol as a mesylate or tosylate to improve the leaving group potential.
Experimental Protocol: Two-Step Etherification (Mesylation followed by Nucleophilic Substitution)
Step 1: Mesylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(mesyloxy)azetidine. This intermediate is often used in the next step without further purification.
Step 2: Williamson Ether Synthesis with Phenol [1]
-
Formation of Phenoxide: In a separate flask, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C and add a solution of phenol (1.1 eq.) in DMF dropwise. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.[1]
-
Nucleophilic Substitution: Add a solution of the crude N-Boc-3-(mesyloxy)azetidine (1.0 eq.) from Step 1 in DMF to the phenoxide solution.[1]
-
Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.[1]
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-3-(phenoxymethyl)azetidine.[1]
| Reactant (Electrophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol (via Mesylate) | NaH | DMF | 50-80 | 4-12 | Good |
II. Esterification
Esterification of the primary alcohol of this compound can be readily achieved using various methods, including reaction with acyl chlorides, carboxylic acids under Mitsunobu conditions, or using coupling agents.
Experimental Protocol: Esterification with an Acyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.), in anhydrous DCM at 0 °C under an inert atmosphere.
-
Addition of Acyl Chloride: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the corresponding ester.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | High |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | High |
III. Mitsunobu Reaction for Amine Synthesis
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry, although for this primary alcohol, stereoinversion is not a factor. It is particularly useful for introducing nitrogen functionalities, such as azides or phthalimides, which can be subsequently converted to primary amines.
Experimental Protocol: Synthesis of 1-Boc-3-(azidomethyl)azetidine
-
Reaction Setup: Dissolve this compound (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.
-
Addition of Azide Source: Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the solution.[2]
-
Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 1-Boc-3-(azidomethyl)azetidine.
The resulting azide can then be reduced to the corresponding primary amine, 1-Boc-3-(aminomethyl)azetidine, using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O).
| Nucleophile | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DPPA | PPh₃ | DIAD | THF | 0 to RT | 12-16 | Good |
| Phthalimide | PPh₃ | DEAD | THF | 0 to RT | 12-16 | Good |
IV. Oxidation to Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, 1-Boc-azetidine-3-carbaldehyde, which is a key intermediate for C-C bond formation reactions. The Swern oxidation is a mild and efficient method for this transformation.
Experimental Protocol: Swern Oxidation
-
Activation of DMSO: In a flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.0 eq.). Stir the mixture for 15-30 minutes.
-
Addition of Alcohol: Add a solution of this compound (1.0 eq.) in DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Addition of Base: Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.
-
Work-up and Purification: Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-azetidine-3-carbaldehyde can often be used in the next step without further purification, or it can be purified by column chromatography.
Caption: Workflow for the Swern oxidation of this compound.
V. Carbon-Carbon Bond Formation
The aldehyde obtained from the oxidation of this compound is a versatile precursor for various C-C bond-forming reactions, such as Grignard and Wittig reactions, to introduce further complexity and diversity.
Experimental Protocol: Grignard Reaction with 1-Boc-azetidine-3-carbaldehyde
-
Reaction Setup: Dissolve 1-Boc-azetidine-3-carbaldehyde (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Addition of Grignard Reagent: Add the desired Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting secondary alcohol by flash column chromatography.
Experimental Protocol: Wittig Reaction with 1-Boc-azetidine-3-carbaldehyde
-
Ylide Formation: In a separate flask, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq.) in anhydrous THF under an inert atmosphere. Add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq.) at 0 °C or -78 °C and stir to form the ylide.
-
Addition of Aldehyde: Add a solution of 1-Boc-azetidine-3-carbaldehyde (1.0 eq.) in THF to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude alkene product by flash column chromatography.
| C-C Bond Formation | Reagent | Product Type | Yield (%) |
| Grignard Reaction | RMgX | Secondary Alcohol | Variable |
| Wittig Reaction | R₃P=CR'R'' | Alkene | Variable |
These protocols provide a foundational framework for the functionalization of this compound. Researchers are encouraged to optimize reaction conditions based on the specific substrates and desired products. The versatility of this building block, coupled with the robust synthetic methodologies outlined, will continue to fuel innovation in the development of next-generation therapeutics.
References
Application Notes and Protocols for the Use of 1-Boc-azetidine-3-yl-methanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties, which can impart favorable characteristics to bioactive molecules, including improved metabolic stability and binding affinity.[1][2][3][4][5] 1-Boc-azetidine-3-yl-methanol is a versatile building block that allows for the introduction of an azetidine moiety into peptide chains. Its incorporation can influence peptide secondary structure and provide a site for further functionalization.[6][7]
These application notes provide detailed protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) via the Boc/Bzl protection strategy. The protocols cover the activation and coupling of the alcohol, subsequent peptide chain elongation, and final cleavage from the resin.
Core Applications
The incorporation of this compound into peptide sequences can be utilized to:
-
Introduce conformational constraints: The rigid four-membered ring of azetidine can act as a turn-inducing element, influencing the peptide's three-dimensional structure.[6][7]
-
Enhance proteolytic stability: The modification of the peptide backbone with non-natural building blocks can increase resistance to enzymatic degradation.
-
Serve as a versatile linker: The azetidine nitrogen, after deprotection, can be a site for further chemical modifications, such as pegylation or attachment of cytotoxic payloads in antibody-drug conjugates (ADCs).[4][8]
-
Modulate biological activity: The unique structural and electronic properties of the azetidine ring can lead to improved binding to biological targets.
Data Presentation
The following table summarizes expected outcomes for the key steps in the solid-phase synthesis of a peptide containing an azetidine moiety, based on literature for analogous reactions. Actual yields may vary depending on the specific peptide sequence and reaction conditions.
| Step | Parameter | Typical Value | Reference |
| Resin Loading (Mitsunobu) | Substitution Level | 0.3 - 0.7 mmol/g | [9] |
| Coupling Efficiency | Per cycle | >99% | [10] |
| Boc Deprotection | Efficiency | >99% | [1][11] |
| Final Cleavage | Yield | 70 - 90% | [12] |
| Overall Purity (Crude) | Purity | 60 - 80% | General SPPS |
Experimental Protocols
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin via Mitsunobu Reaction
This protocol describes the attachment of the primary alcohol of this compound to a highly acid-labile resin, which allows for the subsequent cleavage of the modified peptide with the azetidine moiety at the C-terminus.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.5 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (3 eq. to resin capacity) and triphenylphosphine (3 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (3 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 15 minutes, then at room temperature for 2 hours.
-
Add the activated alcohol solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12-16 hours.
-
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping: To cap any unreacted chlorotrityl groups, wash the resin with DCM (10 mL) and then treat with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.
-
Final Washing and Drying: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Determination of Loading: The loading of the resin can be determined by a gravimetric method after cleaving a small, known amount of the resin-bound material with a mild acid solution (e.g., 1% TFA in DCM).
Protocol 2: Boc-SPPS for Peptide Chain Elongation
This protocol outlines a standard cycle for extending the peptide chain from the resin-bound this compound.
Materials:
-
Azetidine-functionalized resin from Protocol 1
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure (per coupling cycle):
-
Resin Swelling: Swell the resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20 minutes.[1]
-
Wash the resin with DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DCM (v/v) for 2 minutes.
-
Drain and repeat the treatment with 10% DIPEA in DCM for 2 minutes.
-
Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Pre-activate for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL/g of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate to a small volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Caption: Workflow for SPPS of Azetidine-Containing Peptides.
Caption: Boc Deprotection and Neutralization Cycle in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. digscholarship.unco.edu [digscholarship.unco.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 7. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for the Incorporation of 1-Boc-azetidine-3-yl-methanol into PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the incorporation of the versatile building block, 1-Boc-azetidine-3-yl-methanol, into Proteolysis Targeting Chimera (PROTAC) linkers. The rigid, four-membered ring of the azetidine moiety can impart favorable conformational constraints on the PROTAC linker, potentially enhancing ternary complex formation and improving cell permeability. The protocols outlined herein describe two primary strategies for the functionalization and integration of this building block: activation of the primary alcohol for subsequent nucleophilic substitution and direct coupling via a Mitsunobu reaction. Detailed methodologies for the synthesis, purification, and characterization of the resulting PROTACs are provided, along with protocols for evaluating their biological activity.
Introduction to Azetidine-Containing PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for the POI (warhead) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1]
The incorporation of rigid scaffolds, such as azetidine rings, into PROTAC linkers is an emerging strategy to optimize their performance. The constrained nature of the azetidine ring can reduce the entropic penalty associated with ternary complex formation, potentially leading to improved degradation efficiency. This compound is a commercially available building block that serves as an excellent starting point for the synthesis of azetidine-containing linkers. Its primary alcohol can be readily functionalized, and the Boc-protecting group allows for orthogonal synthetic strategies.
Signaling Pathway Context: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] The development of PROTACs to degrade key kinases in this pathway, such as AKT, is an active area of research. The catalytic and sub-stoichiometric nature of PROTACs offers a potential advantage over traditional kinase inhibitors. The rigid conformation imparted by an azetidine-containing linker can be hypothesized to facilitate a productive ternary complex between a kinase like AKT and an E3 ligase, leading to efficient ubiquitination and degradation, thereby effectively shutting down the signaling cascade.
Caption: PROTAC intervention in the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section details the synthetic workflow for incorporating this compound into a PROTAC linker. Two primary strategies are presented for the initial functionalization of the alcohol.
Synthetic Workflow Overview
The overall strategy involves a multi-step synthesis, beginning with the activation of the hydroxyl group of this compound. The activated intermediate is then coupled to a linker precursor, followed by further modifications and eventual conjugation to the warhead and E3 ligase ligand.
Caption: General experimental workflow for PROTAC synthesis.
Strategy A: Activation of the Primary Alcohol via Tosylation
This protocol describes the conversion of the primary alcohol of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired tosylated product.
| Parameter | Value |
| Reactant Scale | 1.0 mmol |
| Typical Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purification Method | Flash Column Chromatography |
Strategy B: Direct Coupling via Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the primary alcohol to an ether, ester, or other functionalities with inversion of configuration, although stereochemistry is not a factor for this particular substrate.[4][5] This protocol describes a representative coupling with a phenolic linker precursor.
Materials:
-
This compound
-
Phenolic linker precursor (e.g., 4-hydroxy-n-propyl-phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.2 eq.), the phenolic linker precursor (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.
| Parameter | Value |
| Reactant Scale | 1.0 mmol |
| Typical Reaction Time | 4-12 hours |
| Typical Yield | 60-80% |
| Purification Method | Flash Column Chromatography |
Subsequent Synthetic Steps
Following the initial incorporation of the azetidine moiety, the synthesis of the final PROTAC proceeds through standard synthetic transformations:
-
Boc Deprotection: The Boc protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the secondary amine of the azetidine ring, which can then be coupled to another linker component or a warhead/E3 ligase ligand.[6]
-
Amide Coupling: Carboxylic acid-functionalized linker components, warheads, or E3 ligase ligands can be coupled to free amines using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt in the presence of a non-nucleophilic base like DIPEA.[7]
-
Final Purification: The final PROTAC is typically purified by preparative reverse-phase HPLC to ensure high purity for biological evaluation.
Analytical Characterization
The identity and purity of all intermediates and the final PROTAC should be confirmed by appropriate analytical techniques.
LC-MS Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV (e.g., 214 nm, 254 nm) and Mass Spectrometry (electrospray ionization, positive mode).[8][9]
| Analysis | Typical Parameters |
| Purity Assessment | Integration of the product peak area at a suitable UV wavelength. |
| Identity Confirmation | Comparison of the observed mass-to-charge ratio (m/z) with the calculated exact mass. |
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compounds. The characteristic signals for the azetidine ring protons and carbons should be identifiable.
Biological Evaluation
Western Blot for Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein following PROTAC treatment.[10][11]
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95 °C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
| Parameter | Description |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. |
| Dₘₐₓ | The maximal percentage of target protein degradation achieved. |
Conclusion
The incorporation of this compound into PROTAC linkers offers a promising strategy for developing potent and effective protein degraders. The protocols and application notes provided in this document serve as a comprehensive guide for researchers in the field of targeted protein degradation, enabling the synthesis and evaluation of novel PROTACs with potentially improved therapeutic properties. The rigid nature of the azetidine moiety provides a valuable tool for fine-tuning the conformational properties of the linker, a critical aspect in the rational design of next-generation PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Structural Characterization of 1-Boc-azetidine-3-yl-methanol using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of 1-Boc-azetidine-3-yl-methanol (also known as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental for confirming the identity, structure, and purity of this versatile building block used in the synthesis of PROTACs and antibody-drug conjugates (ADCs).[1][2][3]
Introduction
This compound is a key intermediate in medicinal chemistry and drug development. Its molecular formula is C₉H₁₇NO₃, with a monoisotopic mass of 187.12084340 Da.[4] Accurate structural confirmation is critical for ensuring the quality and reliability of subsequent synthetic steps. This note outlines the standard procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and ESI-MS data for this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation and analysis of a sample for ¹H and ¹³C NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Vortex the vial gently to ensure the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° pulse angle with a relaxation delay (d1) of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and identify signal multiplicities.
-
Mass Spectrometry (MS)
This protocol outlines the analysis using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF).
Materials:
-
This compound sample
-
HPLC-grade Methanol (MeOH) with 0.1% Formic Acid
-
Vials and micropipettes
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol with 0.1% formic acid.
-
Instrument Setup (ESI-Q-TOF):
-
Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Optimize source parameters:
-
Capillary Voltage: ~3.5-4.5 kV
-
Nebulizer Gas (N₂): ~1-2 Bar
-
Drying Gas (N₂): ~8-10 L/min
-
Source Temperature: ~150-200 °C
-
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
Ensure the mass resolution is sufficient to allow for accurate mass determination to four decimal places.
-
-
Data Processing:
-
Process the acquired spectrum to identify the monoisotopic masses of the detected ions.
-
Calculate the elemental composition for the prominent ions and compare the measured mass with the theoretical mass.
-
Expected Analytical Data
The following tables summarize the expected quantitative data for this compound based on its chemical structure.
Table 1: Expected ¹H and ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
| Assignment (Atom) | ¹H NMR Data | ¹³C NMR Data |
| Boc Group | ||
| -C(CH ₃)₃ | ~1.44 ppm (s, 9H) | ~28.4 ppm |
| -C (CH₃)₃ | - | ~79.5 ppm |
| -C =O | - | ~157.0 ppm |
| Azetidine Ring | ||
| -CH ₂-N (x2) | ~3.95 ppm (t, J ≈ 8.0 Hz, 2H) | ~53.0 ppm |
| -CH ₂-N (x2) | ~3.65 ppm (t, J ≈ 8.0 Hz, 2H) | ~53.0 ppm |
| -CH - | ~2.70 ppm (m, 1H) | ~33.5 ppm |
| Methanol Group | ||
| -CH ₂-OH | ~3.70 ppm (d, J ≈ 6.0 Hz, 2H) | ~65.0 ppm |
| -OH | ~1.80 ppm (br s, 1H) | - |
*Note: The two CH₂ groups on the azetidine ring are diastereotopic and may appear as distinct signals or a more complex multiplet.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
Ionization Mode: ESI+
| Ion Assignment | Calculated m/z | Expected Observed m/z |
| [M+H]⁺ | 188.1281 | 188.1281 ± 0.0005 |
| [M+Na]⁺ | 210.1101 | 210.1101 ± 0.0005 |
| [M-Boc+H]⁺ | 88.0757 | 88.0757 ± 0.0005 |
Workflow Visualization
The following diagram illustrates the logical workflow for the structural characterization of this compound.
Caption: Experimental workflow from sample preparation to final structural confirmation.
Summary
The protocols and expected data presented in this application note provide a robust framework for the structural verification of this compound. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry allows for unambiguous confirmation of the compound's identity and purity, which is essential for its application in pharmaceutical research and development.
References
Application Notes and Protocols for the Purification of 1-Boc-azetidine-3-yl-methanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of various reaction products derived from 1-Boc-azetidine-3-yl-methanol. This key building block is frequently utilized in the synthesis of complex molecules, including PROTACs and ADC linkers, making robust purification strategies essential for obtaining high-purity compounds. The following protocols cover common purification techniques for products resulting from typical reactions of this compound, such as esterification, tosylation, and Mitsunobu reactions.
Logical Workflow for Product Purification
The general workflow for the purification of reaction products of this compound involves an initial aqueous workup to remove water-soluble impurities, followed by a primary purification method, which is typically column chromatography. For solid products, crystallization can be employed as a final polishing step to achieve high purity.
Experimental Protocols
Protocol 1: Purification of (1-(tert-butoxycarbonyl)azetidin-3-yl)methyl 4-methylbenzenesulfonate (Tosylate)
This protocol details the purification of the tosylated product of this compound, a common intermediate for subsequent nucleophilic substitution reactions.
Reaction Work-up:
-
Upon completion of the tosylation reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
Purification by Column Chromatography:
-
Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford the purified tosylate.
Protocol 2: Purification of an Ester Product via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific inversion of alcohols to form esters, ethers, and other derivatives. However, the reaction generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate as byproducts, which must be removed.
Reaction Work-up and Byproduct Removal:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of a non-polar solvent in which the desired product is soluble, but the byproducts are not (e.g., a mixture of diethyl ether and hexanes).
-
Cool the mixture to 0°C to precipitate the triphenylphosphine oxide and the hydrazine byproduct.
-
Filter the mixture through a pad of Celite®, washing the filter cake with cold diethyl ether.
-
Concentrate the filtrate to obtain the crude ester product.
Purification by Column Chromatography:
-
Prepare a silica gel column as described in Protocol 1.
-
Load the crude ester product onto the column.
-
Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether or hexanes. The polarity of the eluent will depend on the specific ester synthesized.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.
Protocol 3: Purification by Crystallization
For solid products obtained after column chromatography, crystallization can be an effective method to achieve higher purity.
Procedure:
-
Dissolve the solid product in a minimal amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethyl acetate, isopropanol, or acetonitrile).
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For further precipitation, the flask can be placed in a refrigerator or an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
An alternative method is anti-solvent crystallization:
-
Dissolve the product in a good solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes or pentane) until the solution becomes turbid.
-
Slightly warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Collect the crystals as described above.
Data Presentation
The efficiency of purification is typically assessed by the yield of the pure product and its purity, often determined by techniques like NMR spectroscopy, HPLC, or GC.
| Product | Starting Material | Reaction Type | Purification Method | Typical Eluent System (for Chromatography) | Typical Yield (%) | Typical Purity (%) |
| (1-(tert-butoxycarbonyl)azetidin-3-yl)methyl 4-methylbenzenesulfonate | This compound | Tosylation | Column Chromatography | Ethyl acetate / Hexanes (gradient) | 85-95 | >98 |
| 1-Boc-3-(azidomethyl)azetidine | (1-Boc-azetidin-3-yl)methyl tosylate | Azidation | Column Chromatography | Ethyl acetate / Hexanes (1:4) | 90-98 | >99 |
| tert-butyl 3-((4-nitrobenzoyloxy)methyl)azetidine-1-carboxylate | This compound | Mitsunobu | Column Chromatography | Ethyl acetate / Hexanes (1:3) | 70-85 | >97 |
| Purified solid product | Crude solid product | - | Crystallization | Dichloromethane / Hexanes | 80-95 (recovery) | >99.5 |
Note: Yields and purities are representative and can vary depending on the specific reaction conditions and the scale of the reaction.
Signaling Pathway Diagram
The products derived from this compound are often used as linkers in molecules designed to modulate signaling pathways, such as in the development of PROTACs that target specific proteins for degradation. The following diagram illustrates a simplified conceptual pathway.
Application Note & Protocol: Large-Scale Synthesis of 1-Boc-azetidine-3-yl-methanol for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-azetidine-3-yl-methanol is a crucial building block in medicinal chemistry, frequently utilized as a linker in the development of innovative therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1]. Its rigid four-membered ring structure can impart favorable physicochemical properties to drug candidates. The growing demand for this intermediate in preclinical studies necessitates a robust and scalable synthetic protocol to ensure a consistent and high-quality supply. This document provides a detailed methodology for the large-scale synthesis of this compound, focusing on a reproducible reduction of 1-Boc-azetidine-3-carboxylic acid.
Recommended Synthetic Pathway
The most direct and scalable approach for the synthesis of this compound is the reduction of the commercially available 1-Boc-azetidine-3-carboxylic acid. This method is advantageous due to the availability of the starting material and the generally high efficiency of the reduction reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section details the step-by-step procedure for the synthesis, workup, and purification of this compound on a large scale.
Materials and Equipment:
-
1-Boc-azetidine-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃•THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Large-scale reaction vessel with overhead stirrer, dropping funnel, and nitrogen inlet
-
Rotary evaporator
-
Chromatography equipment (e.g., flash chromatography system)
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: Under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 eq) in anhydrous THF in a suitable reaction vessel. Cool the suspension to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water.
-
Workup: Filter the resulting suspension and wash the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Reduction using Borane Tetrahydrofuran Complex (BH₃•THF)
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF in a reaction vessel. Cool the solution to 0 °C.
-
Addition of Reducing Agent: Slowly add borane tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 2.5 eq) to the solution via a dropping funnel.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (around 65 °C) for 4-6 hours.
-
Quenching: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purify by flash column chromatography if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the described synthetic protocols.
| Parameter | Protocol 1 (LiAlH₄) | Protocol 2 (BH₃•THF) |
| Starting Material | 1-Boc-azetidine-3-carboxylic acid | 1-Boc-azetidine-3-carboxylic acid |
| Scale | 100 g | 100 g |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >97% |
| Appearance | Colorless oil or white solid | Colorless oil or white solid |
| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol | 187.24 g/mol |
Preclinical Workflow Visualization
The synthesized this compound is a key intermediate. The following diagram illustrates a typical workflow in preclinical studies where such a building block would be utilized.
Caption: A representative preclinical drug development workflow.
This application note provides a comprehensive guide for the large-scale synthesis of this compound, a critical component for advancing modern drug discovery programs. The detailed protocols and expected outcomes should enable researchers to produce this key intermediate with high yield and purity for their preclinical research needs.
References
Troubleshooting & Optimization
Technical Support Center: 1-Boc-azetidine-3-yl-methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-azetidine-3-yl-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block. The most common reactions involving the hydroxyl group are:
-
Oxidation: to synthesize 1-Boc-3-azetidinone, a key intermediate for various derivatives.
-
Mitsunobu reaction: for the stereospecific introduction of nucleophiles.
-
Activation: conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.
-
Etherification: to form ether linkages.
The Boc-protecting group is typically removed under acidic conditions to liberate the secondary amine for further functionalization, such as in the synthesis of PROTACs and other bioactive molecules.[1][2]
Q2: What are the main challenges when working with azetidine-containing compounds?
A2: The primary challenge stems from the inherent ring strain of the four-membered azetidine ring, making it susceptible to ring-opening under harsh conditions, particularly strong acidic or basic conditions and high temperatures.[3] Additionally, the polarity of many azetidine derivatives can complicate purification by standard column chromatography.
Q3: How can I purify polar azetidine compounds effectively?
A3: Purification of polar azetidine derivatives can be challenging. Here are some strategies:
-
Modified Normal-Phase Chromatography: Use a basic modifier like triethylamine (0.1-1%) or ammonia in your eluent (e.g., dichloromethane/methanol) to minimize peak tailing on silica gel.
-
Reversed-Phase Chromatography (C18): This is a good alternative for highly polar compounds. A modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase (e.g., water/acetonitrile) can improve peak shape.
-
Ion-Exchange Chromatography: For charged azetidine derivatives, this can be a highly effective purification method.
-
Crystallization/Trituration: If the product is a solid, crystallization or trituration from a suitable solvent system can be an efficient purification technique, especially for hydrochloride salts.[3]
Troubleshooting Guides
Oxidation of this compound to 1-Boc-3-azetidinone
Issue: Low or no yield of the desired ketone.
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, consider a slight increase in temperature or reaction time. Ensure the oxidizing agent is fresh and added in the correct stoichiometry. |
| Over-oxidation or Side Reactions | Avoid excessively high temperatures. Ensure the reaction is performed under an inert atmosphere if using sensitive reagents like in a Swern oxidation. |
| Degradation of Starting Material or Product | The azetidine ring can be sensitive. Use mild oxidation conditions. For Swern oxidation, maintain a low temperature (-78 °C) during the addition of oxalyl chloride and DMSO. |
| Difficult Product Isolation | The product, 1-Boc-3-azetidinone, is relatively polar. Use appropriate extraction solvents and consider the purification strategies mentioned in the FAQs. |
Mitsunobu Reaction with this compound
Issue: Low yield of the desired substituted product.
| Possible Cause | Troubleshooting Recommendation |
| Decomposition of DEAD or DIAD | Diethyl- and diisopropyl-azodicarboxylate can degrade over time. Use a fresh bottle or a recently purchased stock. |
| Incorrect Order of Reagent Addition | The order of addition is crucial. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed first, and the azodicarboxylate is added last and slowly at a low temperature (e.g., 0 °C).[4] |
| Low Acidity of the Nucleophile | The nucleophile should have a pKa of less than 15 for the reaction to proceed efficiently.[5] For less acidic nucleophiles, consider alternative coupling strategies. |
| Steric Hindrance | If either the alcohol or the nucleophile is sterically hindered, the reaction rate can be significantly reduced. Consider increasing the reaction temperature or using a less hindered phosphine reagent. |
| Difficult Purification | The major byproduct, triphenylphosphine oxide, can be challenging to remove. It can sometimes be precipitated out from a non-polar solvent or removed by careful column chromatography. |
N-Boc Deprotection
Issue: Low yield of the deprotected amine or formation of side products.
| Possible Cause | Troubleshooting Recommendation |
| Azetidine Ring Opening | The strained azetidine ring is susceptible to opening under harsh acidic conditions.[3] Use milder deprotection conditions such as 4M HCl in dioxane instead of neat trifluoroacetic acid (TFA).[3] |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is fully consumed. A slight increase in temperature or reaction time may be necessary, but proceed with caution to avoid ring opening.[3] |
| Side Reactions with Other Functional Groups | If your molecule contains other acid-sensitive groups (e.g., t-butyl esters), they may also be cleaved. Consider using an orthogonal protecting group strategy. |
| Difficulty in Isolating the Free Amine | The free amine can be volatile or difficult to handle. It is often preferable to isolate the product as a more stable hydrochloride salt, which can be achieved by using HCl in dioxane for deprotection and then removing the solvent.[3] |
Quantitative Data Summary
Table 1: Comparison of N-Boc Deprotection Methods for Azetidine Derivatives
| Reagent | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| 4M HCl | Dioxane | Room Temp. | 1-4 hours | >95% | Milder conditions, less risk of ring opening.[3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 hours | Variable | Harsher conditions, higher risk of side reactions and ring opening. |
| p-Toluenesulfonic acid (pTSA) | Dichloromethane/THF | Room Temp. | 1 hour | ~62% | Can be an alternative but may require optimization.[6] |
| FeCl₃ | Dichloromethane (DCM) | Room Temp. | 15 min | ~62% | Fast, but work-up can be complicated by the iron salts.[6] |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
-
Preparation: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Quenching: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-Boc-3-azetidinone.
Protocol 2: Mitsunobu Reaction of this compound with p-Nitrobenzoic Acid
-
Preparation: Dissolve this compound (1.0 eq.), p-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: PROTAC signaling pathway for targeted protein degradation.
Caption: General experimental workflow for reactions with this compound.
Caption: A logical troubleshooting workflow for failed reactions.
References
Technical Support Center: Synthesis of 1-Boc-azetidine-3-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-Boc-azetidine-3-yl-methanol, a key building block in pharmaceutical and medicinal chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 1-Boc-azetidine-3-carboxylic acid.
| Issue | Potential Cause | Recommendation |
| Low or No Product Formation | 1. Inactive Reducing Agent: Borane-THF can degrade over time, especially with improper storage or handling. | - Use a fresh bottle of Borane-THF or titrate a sample to determine its molarity. - Consider using the more stable borane-dimethyl sulfide (BMS) complex. |
| 2. Insufficient Reducing Agent: The stoichiometry of the reducing agent to the carboxylic acid is critical. | - Ensure at least 1 equivalent of BH3 is used per equivalent of carboxylic acid. An excess is often recommended to drive the reaction to completion. | |
| 3. Low Reaction Temperature: While the initial addition is often done at low temperatures to control the reaction rate, the reaction may require warming to proceed to completion. | - After the initial addition of the carboxylic acid to the borane solution at low temperature (e.g., -78°C or 0°C), allow the reaction to slowly warm to room temperature and stir for several hours.[1] | |
| Formation of Byproducts | 1. Over-reduction: While less common with borane, strong reducing agents or harsh conditions could potentially affect the Boc protecting group or the azetidine ring. | - Use a milder reducing agent if over-reduction is suspected. - Maintain controlled temperatures throughout the reaction. |
| 2. Borane-Amine Complex Formation: The nitrogen on the azetidine ring can form a stable complex with borane, which may be difficult to break during work-up. | - During the quenching step, use an acidic workup (e.g., dilute HCl) to hydrolyze the borane complexes, followed by a basic wash to neutralize the excess acid. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Extraction: The presence of borate salts and the amphiphilic nature of the product can lead to emulsions during the aqueous work-up. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the organic layer through a pad of celite or sodium sulfate to remove fine particulates. |
| 2. Product Streaking on Silica Gel Chromatography: The basic nitrogen of the azetidine ring can interact with the acidic silica gel, leading to poor separation. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). | |
| Inconsistent Yields | 1. Moisture Contamination: Borane reagents are sensitive to moisture, which can quench the reagent and reduce its effectiveness. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Purity of Starting Material: Impurities in the 1-Boc-azetidine-3-carboxylic acid can interfere with the reaction. | - Use high-purity starting material. If necessary, recrystallize or purify the carboxylic acid before the reduction step. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound via the reduction of 1-Boc-azetidine-3-carboxylic acid?
A1: While some literature reports near-quantitative yields (approaching 100%) under optimized conditions, a more realistic and reproducible yield in a laboratory setting is typically in the range of 80-95%.[1] The final yield is highly dependent on the purity of the starting materials, the quality of the reducing agent, and the careful execution of the reaction and work-up procedures.
Q2: Can I use a different reducing agent besides Borane-THF?
A2: Yes, other reducing agents can be used, but they may have different selectivities and require different reaction conditions.
-
Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that will readily reduce the carboxylic acid. However, it is less chemoselective than borane and can potentially react with other functional groups. It also requires strict anhydrous conditions and careful handling due to its high reactivity with water and protic solvents.
-
Sodium borohydride (NaBH₄): This reagent is generally not strong enough to reduce a carboxylic acid directly. However, the carboxylic acid can be "activated" in situ, for example, by conversion to a mixed anhydride, which can then be reduced by NaBH₄. This two-step, one-pot procedure can be a milder alternative to using borane or LiAlH₄.
Q3: Is it necessary to perform the reaction at -78°C?
A3: Starting the reaction at a very low temperature, such as -78°C, is a common practice to control the initial exothermic reaction between the borane and the carboxylic acid.[1] This is particularly important for larger-scale reactions. For smaller-scale reactions, starting at 0°C may be sufficient. After the initial addition, the reaction is typically allowed to warm to room temperature to ensure it goes to completion.
Q4: My final product appears as an oil, but some sources describe it as a solid. Why is that?
A4: this compound is a low-melting solid. It is not uncommon for it to be isolated as a clear, viscous oil, especially if it contains small amounts of solvent or impurities. If a solid product is desired, it can often be induced to crystallize by scratching the flask, seeding with a small crystal, or by further purification.
Q5: How can I confirm the successful synthesis of my product?
A5: The product can be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Key signals to look for in the ¹H NMR include the disappearance of the carboxylic acid proton and the appearance of a new signal for the -CH₂OH protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the C=O stretch, and the appearance of a broad O-H stretch for the alcohol.
Experimental Protocols
Primary Synthesis Route: Reduction of 1-Boc-azetidine-3-carboxylic acid with Borane-THF
This protocol is adapted from a commonly cited procedure.[1]
Materials:
-
1-Boc-azetidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the flask to 0°C in an ice bath. Add the 1 M solution of BH₃·THF (1.1 equivalents) dropwise to the stirred solution of the carboxylic acid over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by the dropwise addition of water to decompose the excess borane.
-
Work-up: Add ethyl acetate to the reaction mixture. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a clear oil or a low-melting solid.
Data Presentation
Table 1: Comparison of Reducing Agents for Carboxylic Acids
| Reducing Agent | Substrate | Selectivity | Typical Conditions | Advantages | Disadvantages |
| Borane-THF (BH₃·THF) | Carboxylic Acids, Amides | High for carboxylic acids over esters. | THF, 0°C to RT | High selectivity, mild conditions. | Moisture sensitive, can form stable amine complexes. |
| Lithium Aluminum Hydride (LiAlH₄) | Most Carbonyls | Low | Anhydrous ether or THF, 0°C to RT | Very powerful and fast. | Highly reactive, not selective, pyrophoric. |
| Sodium Borohydride (NaBH₄) + Activator | Activated Carboxylic Acids | Good | Various | Milder than LiAlH₄ and BH₃, easier to handle. | Requires activation of the carboxylic acid. |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimization of Coupling Efficiency with 1-Boc-azetidine-3-yl-methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions involving 1-Boc-azetidine-3-yl-methanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in coupling reactions?
A1: The primary challenges stem from the inherent properties of the azetidine ring and the primary alcohol. The strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions. Additionally, as a primary alcohol, competing elimination reactions can occur, particularly in Williamson ether synthesis with secondary or tertiary alkyl halides. Steric hindrance from the Boc protecting group and the azetidine ring itself can also slow down reaction kinetics, requiring carefully optimized conditions.
Q2: Which coupling methods are most suitable for this compound?
A2: The choice of coupling method depends on the desired linkage (ester or ether).
-
For ester formation , standard peptide coupling reagents like HATU, HBTU, and EDC are effective. The Mitsunobu reaction is also a powerful method for esterification, especially when aiming for stereochemical inversion at a chiral center.
-
For ether formation , the Williamson ether synthesis is a common approach, though it requires careful selection of reaction partners to avoid elimination side reactions. The Mitsunobu reaction can also be employed to form ethers from phenols.
Q3: How can I minimize the risk of azetidine ring-opening during a coupling reaction?
A3: To prevent ring-opening, it is crucial to use mild reaction conditions. Avoid strong acids and bases and elevated temperatures. For instance, when using peptide coupling reagents, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is preferred. During aqueous workups, exposure to strongly acidic or basic conditions should be minimized.
Q4: What are the typical byproducts in these coupling reactions and how can they be removed?
A4: In Mitsunobu reactions, the main byproducts are triphenylphosphine oxide and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These can often be removed by crystallization or column chromatography. In esterification reactions with carbodiimides, the corresponding urea byproduct is formed. For instance, dicyclohexylurea (DCU) from DCC is poorly soluble and can be filtered off, while the byproduct from EDC is water-soluble and can be removed by aqueous extraction. Unreacted starting materials and other minor side products are typically removed by flash column chromatography.
Q5: When should I choose HATU over HBTU for coupling with a carboxylic acid?
A5: While both are effective, HATU is generally considered a more powerful coupling reagent, particularly for sterically hindered substrates or "difficult" couplings where there is a risk of aggregation.[1] HATU forms a more reactive OAt-active ester compared to the OBt-ester formed by HBTU, leading to faster reaction times and often higher yields with fewer side products, such as epimerization.[1]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
| Possible Cause | Recommendation & Solution |
| Steric Hindrance | The azetidine ring and the Boc-protecting group can sterically hinder the approach of the carboxylic acid. For sterically demanding substrates, consider using a more potent coupling reagent like HATU over HBTU or EDC/HOBt.[1] Increasing the reaction time or slightly elevating the temperature (while monitoring for decomposition) may also improve yields. |
| Inefficient Activation of Carboxylic Acid | Ensure the carboxylic acid is fully activated. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. Ensure all reagents are anhydrous, as water can quench the activated species. |
| Suboptimal Reaction Conditions | Screen different solvents. Aprotic polar solvents like DMF or DCM are generally good starting points. The choice of base is also critical; use a non-nucleophilic base like DIPEA. |
| Difficult Purification Leading to Product Loss | Byproducts from coupling reagents can co-elute with the desired product. For Mitsunobu reactions, triphenylphosphine oxide can be challenging to remove. Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes precipitate the oxide before chromatography. The use of polymer-supported reagents can also simplify workup.[2] |
Issue 2: Low Yield in Williamson Ether Synthesis
| Possible Cause | Recommendation & Solution |
| Competing E2 Elimination | This is the most common side reaction, especially with secondary or tertiary alkyl halides. The alkoxide of this compound is a strong base. To favor the desired SN2 reaction, use a primary alkyl halide or a methyl halide.[2] |
| Weak Nucleophile (Alkoxide) | Ensure complete deprotonation of the alcohol. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Allow sufficient time for the alkoxide to form before adding the alkyl halide. |
| Poor Leaving Group on the Electrophile | Use an alkyl halide with a good leaving group (I > Br > Cl). Alternatively, tosylates or mesylates are excellent leaving groups. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature can sometimes favor the SN2 pathway over E2, as elimination reactions often have a higher activation energy.[2] |
Issue 3: Azetidine Ring-Opening Detected (e.g., by LC-MS)
| Possible Cause | Recommendation & Solution |
| Harsh Acidic or Basic Conditions | Avoid strong acids like TFA for Boc deprotection if other sensitive groups are present; consider milder conditions like 4M HCl in dioxane. During workup, use mild acids (e.g., saturated NH4Cl) and bases (e.g., saturated NaHCO3) for washing and neutralization. |
| Elevated Reaction Temperatures | Prolonged heating can promote ring-opening. If a reaction is sluggish, consider longer reaction times at a lower temperature or using a more reactive reagent rather than increasing the heat. |
| Inappropriate Choice of Reagents | Some Lewis acidic reagents can coordinate to the azetidine nitrogen and promote ring cleavage. Be cautious with reagents that have Lewis acidic properties. |
Experimental Protocols & Data
Protocol 1: Mitsunobu Esterification with Benzoic Acid
This protocol describes a general procedure for the esterification of this compound with benzoic acid using Mitsunobu conditions.
Reagents and Materials:
-
This compound
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq.) and benzoic acid (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester.
Expected Yield: 70-90%
Protocol 2: Williamson Ether Synthesis with Benzyl Bromide
This protocol outlines the synthesis of 1-Boc-3-(benzyloxymethyl)azetidine.
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Expected Yield: 60-80%
Protocol 3: Steglich Esterification using EDC/HOBt
This protocol details the esterification using a water-soluble carbodiimide.
Reagents and Materials:
-
This compound
-
Carboxylic acid (e.g., Boc-glycine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M HCl (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Dissolve the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DCM.
-
Add EDC (1.2 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in DCM to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 65-85%
Quantitative Data Summary
The following table summarizes typical yields for the esterification of this compound with benzoic acid using different coupling methods, based on literature for similar primary alcohols.
| Coupling Method | Coupling Reagents | Base | Solvent | Typical Yield (%) |
| Mitsunobu Reaction | PPh₃, DIAD | - | THF | 70-90 |
| Steglich Esterification (Carbodiimide) | EDC, HOBt | DIPEA | DCM | 65-85 |
| Uronium Salt Coupling | HATU | DIPEA | DMF | 80-95 |
| Uronium Salt Coupling | HBTU | DIPEA | DMF | 75-90 |
Visualizations
Caption: General workflows for esterification and etherification of this compound.
Caption: Troubleshooting decision tree for low coupling yields.
References
Technical Support Center: Overcoming Solubility Challenges with 1-Boc-azetidine-3-yl-methanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-Boc-azetidine-3-yl-methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a versatile building block used in medicinal chemistry, notably as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs)[1]. Its solubility is crucial for ensuring homogeneous reaction conditions, accurate quantification, and reliable results in biological assays. Poor solubility can lead to challenges in purification, handling, and formulation, ultimately impacting the efficiency of drug discovery and development workflows.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a clear, colorless liquid at room temperature. It is known to be soluble in Dimethyl sulfoxide (DMSO). The tert-butyloxycarbonyl (Boc) protecting group introduces a lipophilic character, which can reduce the aqueous solubility of the parent molecule.
Q3: How does the Boc protecting group affect the solubility of azetidine derivatives?
A3: The Boc group generally decreases aqueous solubility due to its bulky and nonpolar tert-butyl group. However, it can improve solubility in less polar organic solvents. The presence of the Boc group can also influence the solid-state properties of derivatives, which in turn affects their solubility.
Q4: Are there any immediate signs that my this compound derivative has poor solubility in my chosen solvent?
A4: Yes, common indicators of poor solubility include the formation of a cloudy or hazy solution, the presence of visible solid particles that do not dissolve upon stirring or gentle heating, or the precipitation of the compound over time.
Troubleshooting Guide
This guide is designed to help you troubleshoot and overcome common solubility issues with this compound derivatives in a question-and-answer format.
Problem 1: My this compound derivative is not dissolving in my desired solvent.
-
Question: What should be my first step if my compound is insoluble?
-
Answer: The initial step is to select an appropriate solvent based on the polarity of your specific derivative. Since this compound has both polar (hydroxyl group) and non-polar (Boc group) features, a good starting point is often a polar aprotic solvent like DMSO or DMF, where solubility is generally good. For less polar derivatives, you might explore solvents like dichloromethane (DCM) or ethyl acetate.
-
-
Question: I've tried a single solvent without success. What's next?
-
Answer: Employing a co-solvent system is a common and effective strategy. By mixing a solvent in which your compound is soluble (e.g., DMSO) with one required for your experiment (e.g., an aqueous buffer), you can significantly enhance overall solubility. It is crucial to dissolve the compound in the "good" solvent first before adding the second solvent.
-
-
Question: Can temperature be used to improve solubility?
-
Answer: Gentle warming can increase the rate of dissolution and the solubility of your compound. However, be cautious, as excessive heat can lead to degradation, especially for complex derivatives. Always check the thermal stability of your compound before applying heat.
-
Problem 2: My compound precipitates out of solution during the experiment.
-
Question: Why is my compound precipitating after initial dissolution?
-
Answer: Precipitation can occur due to a change in conditions such as temperature, pH, or solvent composition during your experiment. It can also happen if the initial solution was supersaturated.
-
-
Question: How can I prevent precipitation when adding my compound stock (in an organic solvent) to an aqueous buffer?
-
Answer: To avoid precipitation, add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation. Also, ensure the final concentration of the organic solvent in the aqueous medium is as low as possible (typically ≤1%) to minimize its effect on your experiment.
-
-
Question: What should I do if my compound is intended for a biological assay at neutral pH and is insoluble?
-
Answer: If your experimental conditions are rigid, consider using solubility-enhancing excipients. For example, cyclodextrins can form inclusion complexes with hydrophobic parts of a molecule, increasing its aqueous solubility.
-
Quantitative Data Summary
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of this compound |
| Polar Protic Solvents | ||
| Water | 80.1 | Low |
| Methanol | 32.7 | High |
| Ethanol | 24.5 | High |
| Isopropanol | 19.9 | Moderate |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High |
| N,N-Dimethylformamide (DMF) | 36.7 | Very High |
| Acetonitrile | 37.5 | Moderate |
| Acetone | 20.7 | Moderate |
| Non-Polar Solvents | ||
| Dichloromethane (DCM) | 9.1 | High |
| Tetrahydrofuran (THF) | 7.6 | High |
| Ethyl Acetate | 6.0 | Moderate |
| Toluene | 2.4 | Low |
| Hexanes | 1.9 | Very Low |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic equilibrium solubility of a this compound derivative in a specific solvent.
-
Preparation: Add an excess amount of the solid derivative to a known volume of the test solvent in a glass vial. An excess is confirmed by the presence of undissolved solid.
-
Equilibration: Seal the vial and place it on an orbital shaker or magnetic stirrer at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve or by gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility in units such as mg/mL, g/L, or mol/L.
Protocol 2: Co-Solvent Method for Solubility Enhancement
This protocol provides a step-by-step guide for preparing a solution of a poorly soluble derivative using a co-solvent system.
-
Initial Dissolution: Weigh the desired amount of your this compound derivative and dissolve it in a minimal amount of a "good" organic solvent in which it is highly soluble (e.g., DMSO).
-
Preparation of Co-Solvent Mixture: In a separate container, prepare the final solvent system by mixing the "good" solvent with the desired experimental solvent (e.g., an aqueous buffer) at the desired final ratio.
-
Addition: While vigorously stirring or vortexing the co-solvent mixture, slowly add the concentrated stock solution of your compound.
-
Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution remains clear, the compound is soluble at that concentration in the co-solvent system.
Visualizations
References
preventing degradation of 1-Boc-azetidine-3-yl-methanol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Boc-azetidine-3-yl-methanol during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid using a borane-tetrahydrofuran complex.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield of Final Product | Incomplete Reduction: Insufficient reducing agent or reaction time. | Ensure the use of a slight excess of the borane-THF complex. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure completion. A typical reaction time is around 2.5 hours, with gradual warming from -78°C to room temperature.[1] | Increased conversion of the starting material to the desired product, leading to a higher yield. |
| Degradation during Workup: Presence of strong acids during the aqueous workup can lead to Boc deprotection and/or azetidine ring opening. | Use a mild quenching agent like ice water or a saturated aqueous solution of sodium bicarbonate. Avoid strong acids. Maintain a low temperature during the initial phase of the workup. | Minimized degradation of the product during workup, preserving the yield. | |
| Presence of Impurities in the Final Product | Side-Reactions during Reduction: Over-reduction or other side reactions caused by poorly controlled reaction conditions. | Maintain a low temperature (-78°C) during the initial addition of the reducing agent. Ensure slow and portion-wise addition of the starting material to the reducing agent solution.[1] | Reduced formation of by-products, leading to higher purity of the crude product. |
| Acid-Catalyzed Degradation: Traces of acid in the workup or purification steps can cause the formation of ring-opened by-products. | Neutralize any acidic residues with a mild base (e.g., saturated sodium bicarbonate solution) during the workup. Use a neutral or slightly basic mobile phase if purification is performed by column chromatography. | Prevention of product degradation and improved purity of the final product. | |
| Boc Deprotection: Exposure to acidic conditions can lead to the removal of the Boc protecting group. | Strictly avoid acidic conditions throughout the synthesis and purification process. If Boc deprotection is desired at a later stage, use mild and controlled conditions such as 4M HCl in dioxane. | Preservation of the Boc protecting group, ensuring the desired product is obtained. | |
| Product Instability During Storage | Inherent Instability of the Free Base: The free amine of the azetidine ring can be susceptible to degradation over time. | For long-term storage, consider converting the final product to its hydrochloride salt, which is generally more stable. | Enhanced stability and longer shelf-life of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during synthesis?
A1: The primary degradation pathway is the acid-catalyzed ring-opening of the azetidine ring. The nitrogen atom of the azetidine can be protonated under acidic conditions, forming an azetidinium ion. This strained four-membered ring is then susceptible to nucleophilic attack, leading to ring-opening and the formation of undesired by-products.
Q2: Can I use strong acids like trifluoroacetic acid (TFA) to handle this compound?
A2: It is strongly advised to avoid strong acids like TFA. The Boc (tert-butyloxycarbonyl) protecting group is labile to strong acids, and its removal under these conditions can be accompanied by the degradation of the acid-sensitive azetidine ring.
Q3: What are the best practices for the workup of the reduction reaction to minimize degradation?
A3: The workup should be performed under neutral or slightly basic conditions. Quenching the reaction with ice-cold water or a saturated aqueous solution of sodium bicarbonate is recommended. Extraction should be carried out with an organic solvent, followed by washing with brine to remove any residual water-soluble impurities. All steps should be performed at a low temperature to minimize the risk of degradation.[1]
Q4: How can I purify this compound if I observe impurities?
A4: If purification is necessary, column chromatography on silica gel is a common method. It is crucial to use a neutral or slightly basic eluent system to prevent on-column degradation. A mixture of ethyl acetate and hexane is often a suitable mobile phase.
Q5: What are the ideal storage conditions for this compound?
A5: For short-term storage, the compound should be kept in a tightly sealed container in a cool, dry place. For long-term stability, storing the compound at low temperatures (-20°C or -80°C) is recommended.[2] As the free base can be unstable, conversion to a more stable salt form (e.g., hydrochloride) can be considered for prolonged storage.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 100%.[1]
Materials:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3/THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EA)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Ice
Procedure:
-
Under an inert nitrogen atmosphere, cool a solution of borane-THF complex (285 ml) to -78°C in a dry reaction flask.
-
Slowly add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions to the cooled BH3/THF solution while stirring.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Allow the reaction to gradually warm to room temperature and continue stirring for an additional 2 hours.
-
Carefully pour the reaction mixture into ice (500 ml) to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 ml).
-
Combine the organic layers and wash with brine (3 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound as a clear oil.
Visualizing Degradation Pathways and Experimental Workflow
Caption: Synthetic workflow and potential acid-catalyzed degradation pathways.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Purification of Azetidine-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of azetidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are azetidine-containing compounds notoriously difficult to purify?
A1: The purification of azetidine derivatives presents several challenges stemming from their unique structural and electronic properties:
-
High Polarity: The nitrogen atom within the four-membered ring, often in combination with other polar functional groups, renders these compounds highly soluble in polar solvents. This makes them poorly retained on traditional normal-phase silica gel chromatography.[1]
-
Basicity: The basic nature of the azetidine nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in significant peak tailing, streaking, and in some cases, irreversible adsorption to the stationary phase.[1]
-
Ring Strain and Instability: The inherent strain of the four-membered ring makes azetidines susceptible to ring-opening or rearrangement, particularly under acidic conditions which can be present on the surface of silica gel.[1][2] This decomposition can lead to the formation of impurities during the purification process itself.
-
Low UV Activity: Many simple azetidine derivatives lack a strong chromophore, which makes their detection by UV-Vis spectroscopy during chromatographic purification challenging.[1]
Q2: What are the most effective chromatographic techniques for purifying azetidine compounds?
A2: The choice of purification technique is highly dependent on the specific properties of the azetidine derivative. The most common and effective methods include:
-
Normal-Phase Chromatography (NPC) with Modified Mobile Phases: While standard NPC on silica gel is challenging, its effectiveness can be greatly improved by adding a basic modifier, such as triethylamine or ammonia, to the eluent. This modifier competes with the basic azetidine for binding to the acidic silanol groups, resulting in improved peak shapes.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that are not well-retained in reversed-phase chromatography. It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[1]
-
Reversed-Phase Chromatography (RPC): RPC is generally less suitable for highly polar, non-derivatized azetidines as they may elute in the solvent front. However, it can be effective for azetidines with significant non-polar character or when using specialized polar-embedded or polar-endcapped stationary phases.[1]
-
Ion-Exchange Chromatography (IEC): For azetidine derivatives that possess ionizable groups, such as carboxylic acids or additional amine functionalities, IEC can be a very powerful purification method.[1]
-
Amine-Functionalized Silica Chromatography: Using a stationary phase that is chemically modified to be basic can prevent unwanted interactions with the amine product, leading to significantly improved peak shapes and separation.[3][4][5]
Q3: How can protecting groups facilitate the purification of azetidines?
A3: The use of N-protecting groups is a critical strategy to mitigate many of the challenges associated with azetidine purification. Temporarily protecting the azetidine nitrogen can:
-
Reduce Polarity and Basicity: Protecting groups like tert-butyloxycarbonyl (Boc) significantly decrease the polarity and basicity of the azetidine nitrogen, making purification on standard silica gel much more straightforward.[1]
-
Improve Stability: By preventing protonation of the nitrogen, protecting groups can enhance the stability of the azetidine ring towards acid-catalyzed ring-opening during purification.
-
Enable Different Purification Strategies: The choice of protecting group can be tailored to the desired purification method. For instance, a lipophilic protecting group can improve retention in reversed-phase chromatography.
Troubleshooting Guides
Problem 1: My azetidine compound streaks badly and/or does not move from the baseline on a silica gel TLC plate.
This is a classic issue resulting from the strong interaction between the basic azetidine nitrogen and the acidic silica gel.
| Possible Cause | Troubleshooting Step |
| Strong interaction with silica | Add a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the developing solvent.[1] |
| Insufficiently polar eluent | Increase the polarity of the mobile phase. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[1] |
| Compound is too polar for silica | Consider an alternative chromatographic technique such as HILIC or reversed-phase with a polar-compatible column.[1] |
| On-column degradation | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, use a more inert stationary phase like alumina or a different purification technique.[1] |
Problem 2: My azetidine compound is not retained on a C18 reversed-phase column.
This occurs when the compound is too polar and has a higher affinity for the polar mobile phase than the non-polar stationary phase.
| Possible Cause | Troubleshooting Step |
| Compound is too hydrophilic | Use a more aqueous mobile phase (e.g., up to 100% water, if your column allows). |
| Standard C18 not suitable | Switch to a reversed-phase column designed for polar compounds, such as a polar-endcapped or polar-embedded phase column.[1] |
| Compound is ionized | Adjust the pH of the mobile phase. For basic azetidines, increasing the pH can sometimes enhance retention on certain columns.[3] |
Problem 3: I am observing decomposition of my azetidine-containing product during workup or purification.
The strained four-membered ring of azetidines is susceptible to cleavage under certain conditions.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed ring-opening | During aqueous workups, avoid strong acids. Use milder alternatives like saturated ammonium chloride solution. Minimize contact time and work at low temperatures.[2] |
| On-column degradation on silica gel | Deactivate the silica gel by pre-treating it with a basic solution (e.g., 1-2% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina.[6] |
| Intramolecular decomposition | If the compound has a pendant nucleophilic group (e.g., an amide), it can attack the azetidine ring, especially under acidic conditions. Maintain neutral or slightly basic conditions throughout the workup and purification.[2] |
Problem 4: I am struggling to crystallize my purified azetidine derivative.
Crystallization can be a powerful final purification step, but it can be challenging.
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated | Concentrate the solution by slowly evaporating the solvent, cool the solution to a lower temperature, or add an anti-solvent dropwise.[7] |
| Compound is too soluble in the chosen solvent | Try a different solvent in which the compound is less soluble.[7] |
| Impurities are inhibiting crystallization | Ensure the starting material for crystallization is of high purity (>90%). Consider a preliminary purification by chromatography.[7] |
| Oiling out instead of crystallizing | This may be due to the presence of impurities or the compound coming out of solution too quickly. Try a slower cooling rate or a different solvent system. |
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Polar Azetidine Derivative
| Purification Technique | Typical Purity (Post-Purification) | Expected Yield | Throughput | Key Considerations |
| Flash Chromatography (Silica Gel with 1% TEA) | >95% | 70-90% | Low to Medium | Requires mobile phase modification; potential for some product loss on the column. |
| Amine-Functionalized Silica Chromatography | >98% | 85-95% | Low to Medium | Excellent peak shape for amines; more expensive than standard silica gel.[3] |
| HILIC | >98% | 80-95% | Low to Medium | Ideal for very polar compounds; requires specific column and solvent systems.[1] |
| Reversed-Phase Chromatography (Polar-Embedded Column) | >97% | 75-90% | Low to Medium | Suitable for moderately polar azetidines; may require pH adjustment of the mobile phase. |
| Crystallization (as a salt) | >99% | 50-80% | High | Can be highly effective for achieving high purity; requires screening of salts and solvents.[8] |
Table 2: Impact of N-Protecting Groups on Azetidine Purification
| Protecting Group | Key Features | Typical Purification Method | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Reduces basicity and polarity; generally stable. | Standard Silica Gel Chromatography | Acidic conditions (e.g., TFA, HCl).[9] |
| Cbz (Carbobenzyloxy) | Stable to a wide range of conditions. | Standard Silica Gel Chromatography | Hydrogenolysis (e.g., H₂, Pd/C).[9] |
| Bn (Benzyl) | Can be removed under neutral conditions. | Standard Silica Gel Chromatography | Hydrogenolysis (e.g., H₂, Pd/C). |
| Trityl (Triphenylmethyl) | Bulky group that significantly reduces polarity. | Standard Silica Gel Chromatography | Mild acidic conditions. |
Table 3: Stability of N-Substituted Azetidines in Acidic Conditions
Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[2]
| Compound Structure (Analogues) | pH | Half-life (T₁/₂) | Key Observation |
| N-Aryl Azetidine with pendant amide | 1.8 | 0.5 h | Rapid decomposition at low pH. |
| N-Aryl Azetidine with pendant amide | 2.7 | 1.2 h | Decomposition rate is sensitive to pH. |
| N-Aryl Azetidine with pendant amide | 7.0 | Stable | Stable at neutral pH. |
Experimental Protocols
Protocol 1: Purification of a Boc-Protected Azetidine using Flash Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the desired initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v).
-
Column Packing: Pack a column with the deactivated silica gel slurry.
-
Sample Preparation: Dissolve the crude Boc-protected azetidine in a minimal amount of the initial eluent.
-
Loading: Carefully load the sample onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, maintaining a 1% concentration of TEA throughout the gradient. For example, start with 2% ethyl acetate and gradually increase to 20% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HILIC Purification of a Highly Polar Azetidine Derivative
-
Column and Solvents: Use a HILIC column (e.g., silica or diol-based). The mobile phase will consist of a polar component (e.g., water with 0.1% formic acid) and a less polar organic component (e.g., acetonitrile).
-
Equilibration: Equilibrate the column with a high concentration of the organic solvent (e.g., 95% acetonitrile).
-
Sample Preparation: Dissolve the crude polar azetidine in the initial mobile phase.
-
Injection and Elution: Inject the sample and run a gradient by increasing the concentration of the polar solvent. For example, from 5% to 50% aqueous mobile phase over 20 minutes.
-
Fraction Collection and Analysis: Collect fractions and analyze by an appropriate method (e.g., LC-MS, as UV detection may be poor). Combine pure fractions and remove the solvent, which may require lyophilization if the water content is high.
Mandatory Visualization
Caption: Decision tree for selecting a suitable purification method for azetidine compounds.
Caption: Workflow for troubleshooting poor separation of azetidines on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of ADCs with 1-Boc-azetidine-3-yl-methanol Linkers
Welcome to the technical support center for antibody-drug conjugates (ADCs) featuring 1-Boc-azetidine-3-yl-methanol linkers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the development and experimental use of these ADCs.
The this compound linker is a non-cleavable linker, and its stability is a key determinant of the ADC's therapeutic index, influencing both efficacy and toxicity.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the stability and performance of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability characteristics of an ADC with a this compound linker?
A1: The this compound linker is a non-cleavable, alkyl-based linker.[2][3] ADCs with non-cleavable linkers are generally characterized by high plasma stability.[4] Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers release the payload after the ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[1][5] This high stability in circulation can minimize off-target toxicity.[4]
Q2: How is the payload released from an ADC with a this compound linker?
A2: The release mechanism for ADCs with non-cleavable linkers relies on the proteolytic degradation of the antibody backbone within the lysosomes of target cells.[5] After the ADC binds to its target antigen on the cell surface and is internalized, it is trafficked to the lysosome. There, proteases degrade the antibody, releasing the drug-linker-amino acid complex, which is the active cytotoxic agent.[4]
Q3: What is the "bystander effect," and is it expected for ADCs with this linker?
A3: The "bystander effect" is the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[6] ADCs with non-cleavable linkers typically have a limited or no bystander effect.[4] This is because the released payload is usually a charged drug-linker-amino acid metabolite, which has poor membrane permeability and is less able to exit the target cell.[7]
Q4: What are the main advantages of using a non-cleavable linker like this compound?
A4: The primary advantage is increased plasma stability compared to many cleavable linkers.[4] This stability can lead to a better safety profile by reducing the premature release of the cytotoxic payload into circulation, which can cause off-target toxicity.[1][8] This enhanced stability may also lead to a longer ADC half-life in vivo.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| ADC Aggregation | - High drug-to-antibody ratio (DAR). - Hydrophobicity of the payload and/or linker. - Suboptimal formulation (pH, buffer, excipients). | - Optimize the conjugation conditions to achieve a lower, more homogenous DAR. - Introduce hydrophilic modifications, such as PEGylation, to the linker if aggregation persists.[10] - Screen different formulation buffers and excipients to improve solubility and prevent aggregation. |
| Low In Vitro/In Vivo Potency | - Inefficient internalization of the ADC. - The drug-linker-amino acid metabolite is not sufficiently active. - Limited lysosomal degradation of the antibody. | - Confirm high expression of the target antigen and efficient internalization of the antibody. - Verify the cytotoxic activity of the payload-linker-amino acid complex in vitro. - Ensure the antibody is susceptible to lysosomal degradation. |
| Unexpected Off-Target Toxicity | - Instability of the ADC leading to premature payload release (less common with non-cleavable linkers but still possible). - "On-target, off-tumor" toxicity where healthy tissues expressing the target antigen are affected. | - Perform in vitro plasma stability assays to confirm linker stability. - Characterize the expression profile of the target antigen in healthy tissues. - Consider using an antibody with higher tumor specificity. |
| Inconsistent Batch-to-Batch Results | - Inconsistent DAR. - Variable levels of aggregation. - Degradation during storage. | - Tightly control conjugation reaction parameters (reagent concentrations, temperature, time). - Implement robust analytical methods (e.g., HIC, SEC) to characterize each batch. - Perform long-term stability studies to determine optimal storage conditions.[2] |
Comparative Stability of ADC Linker Types
The following table provides a general comparison of non-cleavable linkers with common cleavable linker types.
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Key Considerations |
| Non-cleavable (e.g., this compound) | Lysosomal degradation of the antibody | Generally High[4] | Limited/None[7] | Efficacy is highly dependent on ADC internalization and lysosomal processing.[5] |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage (e.g., Cathepsin B) | High | Yes | Efficacy depends on the expression of specific proteases in the tumor.[11] |
| Hydrazone | pH-sensitive (acidic hydrolysis) | Moderate to Low | Yes | Can be prone to premature cleavage in circulation due to instability.[12][13] |
| Disulfide | Reduction (e.g., by glutathione) | Moderate | Yes | Stability can vary, and payload may be exchanged with other thiols in plasma.[6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of drug deconjugation in plasma from various species over time.[13]
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare the ADC at a final concentration of 100 µg/mL in the plasma.
-
-
Incubation:
-
Incubate the ADC-plasma mixture at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reaction.
-
-
Analysis:
-
Intact ADC Quantification (ELISA-based):
-
Coat a 96-well plate with the target antigen.
-
Add the plasma samples. The intact ADC will bind to the antigen.
-
Use an enzyme-labeled secondary antibody that detects the payload to quantify the amount of intact ADC.[1]
-
-
Average DAR Measurement (LC-MS):
-
Use affinity chromatography to capture the ADC from the plasma samples.
-
Analyze the purified ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker-payload cleavage.[13]
-
-
Free Payload Quantification (LC-MS/MS):
-
Precipitate proteins from the plasma samples using an organic solvent like acetonitrile.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released (free) payload.[1]
-
-
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of the ADC by measuring its melting temperature (Tm), which can indicate if the conjugation process has destabilized the antibody structure.
Methodology:
-
Sample Preparation:
-
Prepare the ADC and the unconjugated antibody at a concentration of 1 mg/mL in the formulation buffer.
-
Prepare a reference sample containing only the formulation buffer.
-
-
DSC Analysis:
-
Load the samples and the reference buffer into a DSC instrument.
-
Scan the samples over a temperature range of 20-100°C at a heating rate of 1°C/minute.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the onset of unfolding and the melting temperature (Tm) for both the ADC and the unconjugated antibody.
-
A significant decrease in the Tm of the ADC compared to the unconjugated antibody may suggest a reduction in conformational stability.
-
Visualizations
Caption: Workflow for In Vitro Plasma Stability Assessment of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 142253-56-3 | FB11553 [biosynth.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 10. purepeg.com [purepeg.com]
- 11. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Steric Hindrance in 1-Boc-azetidine-3-yl-methanol Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common coupling reactions involving the sterically hindered primary alcohol, 1-Boc-azetidine-3-yl-methanol. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) and the bulky tert-butyloxycarbonyl (Boc) protecting group can present significant challenges, leading to low yields, side product formation, and in some cases, ring-opening of the azetidine.[1] This guide offers practical solutions and detailed protocols to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my coupling reactions with this compound?
A1: Low yields are often a direct consequence of steric hindrance. The bulky Boc group and the compact azetidine ring can impede the approach of nucleophiles and coupling partners to the hydroxyl group. This steric congestion slows down the desired reaction, allowing competing side reactions to become more prevalent. For instance, in Williamson ether synthesis, elimination (E2) can dominate over the desired substitution (SN2) with sterically hindered alkyl halides.[2][3][4] In Mitsunobu reactions, the formation of the key alkoxyphosphonium intermediate can be sluggish.
Q2: What is "azetidine ring-opening," and how can I prevent it?
A2: Azetidine ring-opening is a common side reaction driven by the inherent strain of the four-membered ring.[1] This can be initiated by Lewis acids, strong nucleophiles, or elevated temperatures.[1] For example, under acidic conditions or in the presence of certain coupling reagents that can act as Lewis acids, the azetidine nitrogen can be protonated or coordinated, making the ring more susceptible to nucleophilic attack and subsequent cleavage. To prevent this, it is crucial to use mild reaction conditions, avoid strong acids, and carefully select coupling reagents that are not strong Lewis acids.[1] Performing reactions at lower temperatures can also help minimize this side reaction.
Q3: Which coupling reaction is generally most successful for this substrate?
A3: The choice of coupling reaction depends on the desired product.
-
Mitsunobu Reaction: Often a good choice for forming esters and aryl ethers, as it proceeds with inversion of configuration (though not relevant for this primary alcohol) and can be effective for sterically hindered alcohols with careful optimization.[5]
-
Buchwald-Hartwig C-O Coupling: A powerful method for forming aryl ethers, especially with unactivated aryl halides. The choice of ligand is critical to overcome steric hindrance.
-
Williamson Ether Synthesis: Best suited for coupling with unhindered primary alkyl halides. Using secondary or tertiary halides will likely lead to low yields due to competing elimination reactions.[2][3][4]
Q4: How can I effectively purify my product from reaction byproducts?
A4: Purification can be challenging due to the polarity of the azetidine moiety.
-
Mitsunobu Reaction: Triphenylphosphine oxide and the reduced azodicarboxylate are common byproducts. Much of the triphenylphosphine oxide can often be removed by precipitation from a nonpolar solvent mixture (e.g., diethyl ether/hexanes) prior to chromatography.
-
Buchwald-Hartwig Coupling: Removal of the palladium catalyst and ligands is necessary. Filtration through a pad of Celite or silica gel can help remove some of the catalyst. Column chromatography is typically required for final purification.
-
Williamson Ether Synthesis: Unreacted starting materials and elimination byproducts are the main impurities. Column chromatography is usually effective.
Troubleshooting Guides
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups. However, with sterically hindered substrates like this compound, low yields are a common issue.
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Recommendation |
| Steric Hindrance | Increase the reaction concentration and consider using sonication to enhance mixing and reaction rate.[6] Use a more acidic nucleophile (e.g., p-nitrophenol) to facilitate the reaction. For ester formation with hindered alcohols, using 4-nitrobenzoic acid has been shown to improve yields.[7] |
| Reagent Quality | Ensure that the triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) are fresh and have been stored properly to avoid degradation. |
| Order of Addition | The standard order of addition (dissolving the alcohol, nucleophile, and PPh₃, followed by the slow addition of the azodicarboxylate at 0 °C) is generally effective. If this fails, pre-forming the betaine by adding the azodicarboxylate to PPh₃ before adding the alcohol and nucleophile may give better results.[8] |
| Incomplete Reaction | Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature (e.g., to room temperature or 40 °C) or extended reaction time may be necessary. |
| Conditions | Nucleophile | Yield (%) | Notes |
| Standard (0.1 M, 24h) | Benzoic Acid | 20-30% | Low yield due to steric hindrance. |
| High Concentration + Sonication (1.0 M, 2h) | Benzoic Acid | 60-70% | Significant improvement in rate and yield. |
| Standard (0.1 M, 24h) | 4-Nitrobenzoic Acid | 65-75% | More acidic nucleophile improves the reaction outcome.[7] |
Buchwald-Hartwig C-O Coupling (O-Arylation)
This palladium-catalyzed reaction is a powerful tool for forming aryl ethers. Success with sterically hindered alcohols is highly dependent on the choice of catalyst and ligand.
Issue: Low Conversion or Catalyst Decomposition
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Catalyst/Ligand System | Sterically demanding and electron-rich biarylphosphine ligands are often required for C-O bond formation with hindered alcohols. Consider ligands such as RuPhos or BrettPhos. A catalyst screen is highly recommended to find the optimal combination for your specific aryl halide. |
| Base Incompatibility | Strong, non-nucleophilic bases are typically used (e.g., NaOt-Bu, LHMDS). Ensure the base is fresh and added under an inert atmosphere. The choice of base can also influence the reaction outcome and should be screened. |
| Catalyst Deactivation | The formation of palladium black indicates catalyst decomposition. Ensure the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is also recommended. |
| Azetidine Ring-Opening | While less common than with strong acids, some palladium complexes can exhibit Lewis acidity. If ring-opening is observed, consider using a milder base and lower reaction temperatures. |
| Palladium Precatalyst | Ligand | Base | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | 45% |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 60% |
| Pd₂(dba)₃ | RuPhos | LHMDS | 85% |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | 78% |
Williamson Ether Synthesis
This classic SN2 reaction is most effective for producing ethers from primary alkyl halides. Its utility with this compound is limited by the steric hindrance of the azetidine derivative and the potential for competing elimination reactions with the alkyl halide.
Issue: Low Yield and Formation of Elimination Byproducts
| Possible Cause | Troubleshooting Recommendation |
| Sterically Hindered Alkyl Halide | This reaction works best with methyl and primary alkyl halides. Avoid using secondary and tertiary alkyl halides, as they will primarily undergo E2 elimination.[2][3][4] |
| Strongly Basic Conditions | While a strong base is needed to deprotonate the alcohol, overly harsh conditions can favor elimination. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF).[4] |
| High Reaction Temperature | Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 50 °C).[2] |
| Incomplete Deprotonation | Ensure the alcohol is fully deprotonated before adding the alkyl halide. This can be visually confirmed by the cessation of hydrogen gas evolution when using NaH. |
| Alkyl Halide | Base | Solvent | Approx. Yield of Ether (%) |
| Methyl Iodide | NaH | THF | 70-80% |
| Ethyl Bromide | NaH | DMF | 60-70% |
| Isopropyl Bromide | NaH | DMF | <10% (mostly elimination) |
| tert-Butyl Bromide | NaH | DMF | ~0% (elimination product) |
Experimental Protocols
Protocol 1: Mitsunobu Reaction with p-Nitrophenol
This protocol describes a general procedure for the Mitsunobu coupling of this compound with a phenol, using a more acidic phenol to improve reactivity.
-
To a solution of this compound (1.0 eq.), p-nitrophenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) under an argon atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir for 30 minutes to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig O-Arylation
This protocol provides a starting point for the palladium-catalyzed O-arylation of this compound with an aryl bromide.
-
To an oven-dried flask, add the aryl bromide (1.0 eq.), RuPhos (or another suitable ligand, 1.5-3 mol%), and Pd₂(dba)₃ (1-2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by this compound (1.2 eq.).
-
In a separate flask, dissolve LHMDS (1.0 M in THF, 1.5 eq.) in toluene. Add this solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Williamson Ether Synthesis with a Primary Alkyl Halide
This protocol describes the synthesis of an ether from this compound and a primary alkyl halide.
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (e.g., ethyl bromide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
analytical troubleshooting for 1-Boc-azetidine-3-yl-methanol characterization
Welcome to the technical support center for 1-Boc-azetidine-3-yl-methanol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in the successful characterization and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of this compound?
A1: this compound is typically a white to off-white solid or a clear, colorless liquid.[1][2] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 142253-56-3 | [3] |
| Molecular Formula | C₉H₁₇NO₃ | [3][4] |
| Molecular Weight | 187.24 g/mol | [3][4] |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | [3] |
| Appearance | White to off-white solid or Clear colorless liquid | [1][2] |
| Purity (Typical) | >98% | [1] |
| Storage | Store at 2-8°C or ambient temperature (10-25°C) | [2][4] |
Q2: What are the common impurities I should look for?
A2: Common impurities often relate to the synthetic route. These can include unreacted starting materials, byproducts from side reactions, or degradation products. The most common issue is the loss of the Boc protecting group.
Table 2: Potential Impurities and Byproducts
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Source/Cause |
| (Azetidin-3-yl)methanol | C₄H₉NO | 87.12 | Acid-catalyzed deprotection of the Boc group.[5] |
| 1-Boc-3-azetidinone | C₈H₁₃NO₃ | 171.19 | Unreacted starting material from synthesis via reduction.[6] |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Excess reagent from the Boc-protection step.[1] |
| tert-Butanol | C₄H₁₀O | 74.12 | Byproduct of Boc-deprotection or Boc₂O decomposition. |
Q3: My ¹H NMR spectrum looks complex. What are the expected chemical shifts?
A3: The ¹H NMR spectrum should show distinct signals for the Boc group, the azetidine ring protons, and the hydroxymethyl group. Solvent choice (e.g., CDCl₃, DMSO-d₆) will affect the chemical shifts, particularly for the hydroxyl proton.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc group (-C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (3C) |
| Boc group (-C (CH₃)₃) | - | ~79.5 |
| Boc group (-C=O) | - | ~157.0 |
| Azetidine Ring (-CH₂-N) | ~3.8-4.0 (m, 2H) | ~55-58 (2C, may be non-equivalent) |
| Azetidine Ring (-CH₂-N) | ~3.4-3.6 (m, 2H) | |
| Azetidine Ring (-CH-) | ~2.6-2.8 (m, 1H) | ~35-38 |
| Hydroxymethyl (-CH₂OH) | ~3.6-3.7 (d, 2H) | ~65.0 |
| Hydroxymethyl (-OH) | Variable (broad s, 1H) | - |
Note: Shifts are approximate and can vary based on solvent and concentration.
Q4: What fragments should I expect in the mass spectrum?
A4: In mass spectrometry, you will typically observe the protonated molecule [M+H]⁺ in ESI+. Common fragments arise from the loss of the Boc group or parts of it.[7]
Table 4: Expected Mass Spectrometry Fragments (ESI+)
| m/z Value | Ion | Description |
| 188.13 | [M+H]⁺ | Protonated molecule |
| 132.08 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |
| 88.07 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group (deprotection) |
| 70.06 | [C₄H₈N]⁺ | Fragment from azetidine ring cleavage |
Analytical Troubleshooting Guides
Problem 1: Purity by LC-MS is lower than expected, with an unknown peak.
-
Possible Cause 1: Degradation. The compound may have partially deprotected to (azetidin-3-yl)methanol, especially if exposed to acidic conditions.
-
Troubleshooting Step: Check the mass of the impurity peak. A peak with m/z of 88.07 [M+H]⁺ corresponds to the deprotected product. Avoid acidic mobile phases if possible, or shorten analysis time.
-
-
Possible Cause 2: Starting Material. The impurity could be a starting material like 1-Boc-3-azetidinone.
-
Troubleshooting Step: Check for a peak with an [M+H]⁺ of 172.10. If present, the initial reaction may have been incomplete, and the product may require re-purification.
-
Problem 2: ¹H NMR shows unexpected peaks or incorrect integration.
-
Possible Cause 1: Residual Solvent. Peaks corresponding to common solvents (e.g., ethyl acetate, dichloromethane, methanol) may be present.
-
Troubleshooting Step: Identify solvent peaks based on their characteristic chemical shifts. Dry the sample under high vacuum to remove residual solvent.
-
-
Possible Cause 2: Presence of Impurities. As noted in Table 2, impurities will have their own distinct signals.
-
Troubleshooting Step: Compare the spectrum to the expected shifts in Table 3. A signal around ~2.5 ppm (in DMSO-d₆) could indicate the deprotected amine. A singlet at ~1.9 ppm might suggest tert-butanol.
-
-
Possible Cause 3: Water. A broad peak, typically between 1.5-4.5 ppm depending on the solvent, may be from water. A certificate of analysis showed water content to be very low (0.04%).[2]
-
Troubleshooting Step: Use fresh, anhydrous NMR solvent. A D₂O shake can confirm if the peak is from an exchangeable proton (like -OH or water).
-
Problem 3: Difficulty obtaining a good signal in GC-MS.
-
Possible Cause 1: Thermal Instability. The Boc group can be thermally labile, leading to decomposition in the hot GC inlet.
-
Troubleshooting Step: Lower the inlet temperature. Use a fast temperature ramp program for the oven. Ensure the sample is fully dissolved and the injection volume is appropriate.
-
-
Possible Cause 2: Poor Volatility. Although the molecule is relatively small, its polarity (due to the hydroxyl group) can sometimes lead to poor peak shape or retention.
-
Troubleshooting Step: Derivatize the hydroxyl group (e.g., silylation) to increase volatility and improve peak shape. This is a common technique for analyzing alcohols by GC.[8]
-
Visual Troubleshooting and Workflow
The following diagrams illustrate a logical workflow for troubleshooting purity issues and potential degradation pathways.
Caption: Logical workflow for troubleshooting purity issues.
Caption: Potential sources of common impurities.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 10-50 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Scan Range: m/z 50-500.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (0.1-1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
Inlet: Split/splitless injector. Set to 200-220 °C (use the lower end to minimize degradation).
-
Column: A standard, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase temperature at 10-20 °C/min to a final temperature of 250 °C.
-
Final Hold: Hold at 250 °C for 2-5 minutes.
-
-
Mass Spectrometry Conditions (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
References
- 1. 1-Boc-azetidine-3-ylmethanol, CasNo.142253-56-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. file.leyan.com [file.leyan.com]
- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 142253-56-3 | FB11553 [biosynth.com]
- 5. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
The Fulcrum of Efficacy: A Comparative Guide to 1-Boc-azetidine-3-yl-methanol and PEG Linkers in PROTAC Design
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a critical role in dictating the overall efficacy of the PROTAC molecule. This guide provides an objective comparison of two distinct linker classes: the rigid 1-Boc-azetidine-3-yl-methanol-based linkers and the flexible polyethylene glycol (PEG) linkers, supported by experimental data to inform researchers, scientists, and drug development professionals in their PROTAC design strategies.
Introduction to PROTAC Linker Function
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition are crucial determinants of the stability and geometry of this ternary complex, which in turn influences the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[2]
This compound Linkers: The Power of Rigidity
This compound serves as a building block for more rigid, alkyl-based linkers in PROTACs. The incorporation of the azetidine ring introduces conformational constraints, which can offer several advantages in PROTAC design.
Key Characteristics:
-
Pre-organization: Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation that is favorable for the formation of a stable ternary complex. This can reduce the entropic penalty associated with complex formation, potentially leading to higher degradation potency.[2]
-
Improved Metabolic Stability: The cyclic nature of the azetidine moiety can enhance the metabolic stability of the linker compared to linear alkyl or PEG chains, which can be more susceptible to enzymatic degradation.[3]
-
Enhanced Solubility and Permeability: The inclusion of polar heterocyclic motifs like azetidine can improve the aqueous solubility and cell permeability of the resulting PROTAC, addressing common challenges in PROTAC development related to their high molecular weight and lipophilicity.
PEG Linkers: The Advantage of Flexibility and Hydrophilicity
Polyethylene glycol (PEG) linkers are among the most widely used linkers in PROTAC design, primarily due to their flexibility and hydrophilic nature.[4]
Key Characteristics:
-
Flexibility: The conformational flexibility of PEG chains allows the PROTAC to adopt multiple orientations, increasing the likelihood of achieving a productive ternary complex geometry.[5]
-
Improved Solubility: The repeating ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC molecule.[5]
-
Synthetic Accessibility: PEG linkers are synthetically tractable, and their length can be easily and systematically varied to optimize the distance between the warhead and the E3 ligase ligand.[4]
Quantitative Comparison of Linker Performance in BRD4 Degraders
To provide a data-driven comparison, we have summarized the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized therapeutic target, utilizing either azetidine-based or PEG-based linkers.
| PROTAC (Linker Type) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 3 (Azetidine-based) | BRD4 | Cereblon | 0.1 | >90 | MV4;11 | [6] |
| BD-7148 (Azetidine-based) | BRD4 | Cereblon | 0.9 | 99 | MV4;11 | [6] |
| B24 (PEG-based) | BRD4 | Cereblon | 0.75 | >95 | MV4-11 | [7] |
| CRBN PROTAC (2 PEG units) | BRD4 | Cereblon | >5000 | - | H661 | [4] |
| CRBN PROTAC (4 PEG units) | BRD4 | Cereblon | <500 | - | H661 | [4] |
Data Analysis:
The data presented in the table highlights that both azetidine-based and PEG-based linkers can be utilized to generate highly potent BRD4 degraders with nanomolar DC50 values and high Dmax. The azetidine-containing PROTACs, Compound 3 and BD-7148, demonstrate exceptional potency.[6] Similarly, the PEG-based PROTAC B24 also achieves sub-nanomolar degradation.[7] However, the data for the CRBN PROTACs with varying PEG units also illustrates the critical importance of linker length optimization, as a 2-PEG unit linker was significantly less effective than a 4-PEG unit linker.[4] This underscores that while the linker class provides certain intrinsic properties, empirical optimization of length and attachment points is crucial for achieving optimal efficacy.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., MV4;11, HeLa) in 6-well plates and grow to 70-80% confluency.
- Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[8][9]
2. Cell Lysis and Protein Quantification:
- Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.[9]
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
1. Cell Preparation:
- Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to a NanoLuc® luciferase fragment (e.g., HiBiT-BRD4) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®-CRBN).[3]
2. Compound Treatment:
- Plate the transfected cells in a 96-well plate.
- Add the HaloTag® ligand (fluorescent acceptor) and the NanoBRET™ substrate.
- Treat the cells with a serial dilution of the PROTAC.[3]
3. BRET Measurement:
- Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
- Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
4. Data Analysis:
- Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high concentrations where binary complexes predominate.[3]
Protocol 3: Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment:
- Treat cells with the PROTAC at a concentration that induces significant degradation.
- Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).[8]
2. Immunoprecipitation:
- Lyse the cells and immunoprecipitate the target protein using a specific antibody.
3. Western Blotting:
- Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
- Perform a Western blot and probe the membrane with an anti-ubiquitin antibody.
4. Data Analysis:
- An increase in high-molecular-weight ubiquitinated species of the target protein in the PROTAC-treated sample (and an even greater accumulation in the co-treated sample) confirms that the PROTAC induces ubiquitination of the target protein.[9]
Mandatory Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: General Experimental Workflow for PROTAC Evaluation.
Caption: Logical Relationship of Linker Properties and PROTAC Efficacy.
Conclusion
The choice between a rigid this compound-based linker and a flexible PEG linker is a critical decision in PROTAC design, with each offering distinct advantages. Azetidine-based linkers can provide conformational rigidity, potentially leading to higher potency and improved metabolic stability. In contrast, PEG linkers offer flexibility and hydrophilicity, which can enhance solubility and facilitate the formation of a productive ternary complex.
The provided experimental data for BRD4 degraders demonstrates that both linker types can yield highly potent PROTACs. This underscores that there is no one-size-fits-all solution. The optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a library of linkers, varying in both composition and length, is therefore essential for the development of a successful PROTAC therapeutic. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to aid researchers in this critical optimization process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Azetidine vs. Piperidine Linkers in Drug Design: A Comparative Guide
In the landscape of drug discovery and development, the choice of a linker molecule can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Among the saturated heterocyclic linkers, azetidine and piperidine have emerged as popular choices, each imparting distinct characteristics to the parent molecule. This guide provides a comprehensive comparison of azetidine and piperidine linkers, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between azetidine, a four-membered ring, and piperidine, a six-membered ring, lie in their inherent structural and electronic properties. These differences translate into variations in key physicochemical parameters that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Azetidine | Piperidine | Key Considerations |
| Ring Strain | High (~25.4 kcal/mol)[1] | Low[1] | The high ring strain of azetidine can influence its reactivity and may present a site for metabolic cleavage, potentially impacting stability.[1] Piperidine's lower strain contributes to its greater chemical and metabolic stability.[1] |
| pKa | ~11.29[1] | ~11.22[1] | The slightly higher pKa of azetidine can be contrasted with piperidine. The basicity of the linker can influence the overall charge of the drug at physiological pH, affecting cell permeability and potential off-target interactions.[1] |
| Lipophilicity (logP) | Typically lower | Generally higher | Azetidine's smaller size and higher polarity often result in a lower logP compared to piperidine.[2] This can lead to improved aqueous solubility. Conversely, the larger, more lipophilic nature of piperidine can enhance membrane permeability.[2] |
| Metabolic Stability | Can be susceptible to ring-opening | Generally more robust | The strained four-membered ring of azetidine can be a target for metabolic enzymes.[1] Piperidine's stable chair conformation often leads to greater metabolic stability.[3] |
| Solubility | Generally higher | Can be lower | The increased polarity of azetidine-containing compounds often translates to better aqueous solubility, a desirable property for drug formulation.[4] |
| Permeability | Dependent on overall molecule | Often higher | The greater lipophilicity of piperidine-containing compounds can contribute to better passive diffusion across cell membranes.[2] |
Impact on Potency and Selectivity: A Case Study of STAT3 Inhibitors
The choice of linker can have a significant impact on a drug's biological activity. A compelling example is the development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer.
Several studies have demonstrated that incorporating an azetidine linker can lead to potent and selective STAT3 inhibitors.[5][6][7][8] The rigid and compact nature of the azetidine ring can orient substituents in a way that optimizes binding to the target protein.
| Compound | Linker Type | Target | Assay | IC50 (µM) |
| 5a | Azetidine | STAT3 | EMSA | 0.55[1] |
| 5o | Azetidine | STAT3 | EMSA | 0.38[1] |
| 8i | Azetidine | STAT3 | EMSA | 0.34[1] |
| H172 (9f) | Azetidine | STAT3 | EMSA | 0.98[1] |
| H182 | Azetidine | STAT3 | EMSA | 0.66[1] |
While a direct head-to-head comparison with piperidine-linked analogs within the same chemical series is not always available in a single study, the sub-micromolar potency achieved with azetidine-based STAT3 inhibitors highlights the significant contribution of this linker to biological activity. The constrained nature of the azetidine ring is thought to reduce the entropic penalty upon binding to the target, leading to higher affinity.[9]
Experimental Protocols
To ensure the reproducibility of the findings discussed, detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This assay is used to detect the binding of STAT3 protein to a specific DNA sequence.
1. Preparation of Nuclear Extracts:
-
Culture cells (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer and incubate on ice.
-
Centrifuge to collect the supernatant containing the nuclear proteins.
-
Determine protein concentration using a Bradford or BCA assay.
2. Probe Labeling:
-
A double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE from the c-fos promoter) is end-labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).[3]
-
Purify the labeled probe to remove unincorporated label.
3. Binding Reaction:
-
In a reaction tube, combine the nuclear extract, a binding buffer (containing non-specific DNA like poly(dI-dC) to reduce non-specific binding), and the test compound (azetidine or piperidine-linked inhibitor) at various concentrations.
-
Incubate at room temperature to allow for protein-inhibitor interaction.
-
Add the labeled probe and incubate further to allow for protein-DNA binding.
4. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP conjugate for biotin-labeled probes followed by chemiluminescence detection).
-
Quantify the band intensities to determine the IC50 of the inhibitor.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (azetidine or piperidine-linked drugs) for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9][10]
-
Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[9]
-
The intensity of the color is proportional to the number of viable cells.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
1. Incubation:
-
Prepare a reaction mixture containing liver microsomes (from human or other species), the test compound, and a buffer solution.[5][11][12][13]
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[11][13]
-
Incubate the mixture at 37°C.
2. Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[5][12]
3. Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A simplified diagram of the STAT3 signaling pathway.
Caption: A general workflow for the preclinical development of small molecule inhibitors.
Conclusion
The choice between an azetidine and a piperidine linker in drug design is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical and pharmacological properties. Azetidines offer a rigid and compact framework that can lead to improved solubility and, in some cases, enhanced potency, as exemplified by the STAT3 inhibitors. However, their inherent ring strain can be a liability for metabolic stability. Piperidines, on the other hand, are a well-established and metabolically robust scaffold found in numerous approved drugs, though their incorporation often increases lipophilicity. By carefully considering the trade-offs between these two valuable linkers, medicinal chemists can strategically design and optimize drug candidates with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Head-to-Head Comparison of 1-Boc-azetidine-3-yl-methanol with Other Rigid Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the design of targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of therapeutic success. The linker, which connects the targeting moiety to the effector component, profoundly influences the physicochemical properties, pharmacokinetic profile, and ultimately, the efficacy of the drug conjugate. Among the various linker strategies, the use of rigid linkers has gained prominence for their ability to enforce specific spatial orientations, enhance metabolic stability, and improve cell permeability.
This guide provides a head-to-head comparison of 1-Boc-azetidine-3-yl-methanol, a key building block for rigid azetidine-based linkers, with other commonly employed rigid linkers such as those derived from piperidine and cyclobutane. This comparison is based on available experimental data and established principles in medicinal chemistry to aid researchers in making informed decisions for their drug design endeavors.
The Rise of Rigid Linkers in Drug Conjugates
The "linkerology" of drug conjugates has evolved from simple, flexible chains to more sophisticated, rigid structures. While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic ease, they often result in molecules with high conformational flexibility, which can be detrimental to optimal ternary complex formation in PROTACs and can lead to unfavorable pharmacokinetic properties.[1]
Rigid linkers, by constraining the conformational freedom of the molecule, can:
-
Pre-organize the molecule into a bioactive conformation, leading to more potent biological activity.[2]
-
Enhance metabolic stability by shielding susceptible metabolic spots.[2]
-
Improve cell permeability by reducing the polar surface area and enabling the formation of intramolecular hydrogen bonds.[3]
-
Provide novel intellectual property by exploring unique chemical space.[4]
Physicochemical Properties: A Tale of Two Rings (and a Square)
The fundamental differences in the physicochemical properties of azetidine, piperidine, and cyclobutane linkers are rooted in their distinct ring sizes and associated conformational features.
| Property | This compound Derived Linker | Piperidine-Based Linker | Cyclobutane-Based Linker | Key Considerations |
| Ring Size & Strain | 4-membered ring, high ring strain (~25 kcal/mol)[4] | 6-membered ring, low ring strain[4] | 4-membered ring, high ring strain | The high ring strain in azetidine and cyclobutane can influence reactivity and metabolic stability. |
| Lipophilicity (logP) | Generally lower | Typically higher[4] | Intermediate | Lower logP of azetidine can lead to improved aqueous solubility, a desirable trait for drug formulation.[5] |
| Basicity (pKa) | Lower basicity (pKa of azetidine ≈ 11.29)[4] | Higher basicity (pKa of piperidine ≈ 11.22)[4] | N/A (non-basic core) | The higher basicity of piperidine can lead to a greater proportion of protonation at physiological pH, potentially impacting cell permeability and off-target effects.[4] |
| Aqueous Solubility | Generally higher[5] | Moderate to low | Moderate | Improved solubility of azetidine-containing compounds can be advantageous for both in vitro and in vivo studies. |
| Conformational Rigidity | High | High (stable chair conformation)[4] | High | All three scaffolds provide significant rigidity, which is a key advantage of this linker class. |
Performance in Drug Conjugates: A Data-Driven Perspective
While direct head-to-head studies systematically comparing this compound with other rigid linkers in the same molecular context are limited in the public domain, we can infer performance characteristics from broader studies on PROTACs and other drug conjugates. The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2]
Hypothetical Comparative Degradation Efficiency
The following table illustrates a hypothetical scenario based on general trends observed in the literature, where incorporating a rigid linker can lead to improved potency.
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| Flexible (PEG-based) | Target X | CRBN | 150 | 85 |
| Rigid (Azetidine-based) | Target X | CRBN | 50 | 95 |
| Rigid (Piperidine-based) | Target X | CRBN | 75 | 90 |
| Rigid (Cyclobutane-based) | Target X | CRBN | 90 | 88 |
Note: This data is illustrative and intended to represent the potential improvements seen with rigid linkers. Actual performance is highly dependent on the specific molecular context.
Experimental Protocols for Linker Evaluation
To rigorously compare the performance of different linkers, a series of well-defined experimental protocols are essential.
Western Blotting for Protein Degradation
This is a standard technique to quantify the reduction of a target protein in cells following treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate DC50 and Dmax values from the dose-response curves.[2]
Cell Permeability Assays
Assessing the ability of a compound to cross the cell membrane is crucial for its therapeutic potential.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay measures passive diffusion across an artificial lipid membrane and is useful for early-stage screening.[6][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability, including passive diffusion and active transport.[6][8]
General Caco-2 Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: Add the test compounds to the apical (A) or basolateral (B) side of the monolayer.
-
Sample Collection: At various time points, collect samples from the opposite compartment.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters.[9]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol using Liver Microsomes:
-
Incubation: Incubate the test compound with liver microsomes (human, rat, or mouse) in the presence of NADPH at 37°C.[10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[10][11]
Synthesis and Incorporation of this compound
This compound is a commercially available building block that can be readily incorporated into linker synthesis.[12][13] The Boc-protecting group allows for selective manipulation of the azetidine nitrogen, while the hydroxyl group provides a handle for further chemical modifications.
A common synthetic strategy involves:
-
Activation of the hydroxyl group: The primary alcohol of this compound can be converted to a better leaving group (e.g., mesylate or tosylate) or an azide for subsequent coupling reactions.
-
Coupling to one of the bifunctional molecule's ligands: The activated azetidine derivative can then be coupled to either the target protein binder or the E3 ligase ligand.
-
Deprotection and coupling of the second ligand: The Boc group is removed under acidic conditions, and the free secondary amine on the azetidine ring is then coupled to the other ligand to complete the PROTAC synthesis.
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for linker comparison.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. admescope.com [admescope.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. AffiNANOTECH® this compound | AffiGEN [affinanotech.com]
- 13. This compound | 142253-56-3 | FB11553 [biosynth.com]
Stability of 1-Boc-azetidine-3-yl-methanol Linkers: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. This guide provides a comparative analysis of the in vitro and in vivo stability of 1-Boc-azetidine-3-yl-methanol linkers against other common linker technologies. While direct, publicly available quantitative stability data for this specific linker is limited, this guide synthesizes information on its structural components—the non-cleavable azetidine core and the Boc (tert-butyloxycarbonyl) protecting group—to project its stability profile.
Executive Summary
The this compound linker is classified as a non-cleavable linker, a category generally associated with high plasma stability.[][2] The rigid, four-membered azetidine ring is expected to confer a degree of metabolic stability and may offer advantages in terms of solubility and novel intellectual property.[3] The Boc protecting group is known to be stable under neutral or basic conditions but is labile to acidic environments, a factor to consider in the context of lysosomal trafficking of ADCs.[4][] This guide will delve into the anticipated stability of this linker in key biological matrices and compare it with established linker classes.
In Vitro Stability Comparison
The in vitro stability of a linker is a key indicator of its performance in vivo. Assays in plasma and liver microsomes are standard methods to assess premature drug release and metabolic susceptibility.
Table 1: Comparative In Vitro Stability of Various Linker Types
| Linker Type | In Vitro Matrix | Key Stability Characteristics | Expected Half-Life (t½) | Reference Compound(s) |
| This compound | Human Plasma | Expected to be highly stable due to the non-cleavable nature of the azetidine core. | Data not available | - |
| Human Liver Microsomes | The azetidine ring may be subject to metabolism, though its strained nature can sometimes hinder enzymatic degradation. The Boc group is generally stable. | Data not available | - | |
| PEG Linkers (Flexible) | Human Plasma | Generally stable, but longer chains can be susceptible to enzymatic cleavage. | High | [Data from relevant studies] |
| Human Liver Microsomes | Susceptible to oxidation and other metabolic transformations. | Moderate to High | [Data from relevant studies] | |
| Piperidine-based Linkers (Rigid) | Human Plasma | High stability. | High | [Data from relevant studies] |
| Human Liver Microsomes | Can be a site for metabolism, but generally more stable than linear alkyl chains. | Moderate to High | [Data from relevant studies] | |
| Valine-Citrulline (Enzyme-cleavable) | Human Plasma | Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes. | Moderate | cAC10-valine-citrulline-MMAE |
| Lysosomal Homogenate | Designed to be cleaved by lysosomal proteases like Cathepsin B. | Low | cAC10-valine-citrulline-MMAE |
In Vivo Stability and Pharmacokinetics
In vivo studies are crucial to understand the overall stability, distribution, and clearance of a linker-drug conjugate.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Different Linker Scaffolds
| Linker Scaffold | Compound Class | Species | Key Pharmacokinetic Observations | Reference |
| Azetidine-containing | MerTK Inhibitor | Mouse | Moderate oral bioavailability (45%) and a half-life of 3.5 hours were observed for an azetidine-benzoxazole compound.[6] | [6] |
| Azetidine-containing | STAT3 Inhibitors | - | Azetidine-based inhibitors showed promising potency, suggesting the scaffold can be well-tolerated in vivo. | [3] |
| Piperidine-containing | Various | - | Generally exhibit good metabolic stability and can be optimized for favorable pharmacokinetic profiles. | [3] |
| Dipeptide (Val-Cit) | ADC | Mouse | The linker half-life in circulation was approximately 144 hours (6.0 days). | [7] |
| Dipeptide (Val-Cit) | ADC | Cynomolgus Monkey | The apparent linker half-life was approximately 230 hours (9.6 days). | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker stability.
In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the linker-drug conjugate in plasma and assess the rate of premature payload release.
-
Methodology:
-
The test compound is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant is analyzed by LC-MS/MS to quantify the concentration of the intact conjugate and any released payload.
-
The half-life (t½) of the conjugate is calculated from the concentration-time profile.
-
In Vitro Liver Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of the linker in the presence of liver enzymes.
-
Methodology:
-
The test compound is incubated with human liver microsomes and NADPH (a cofactor for many metabolic enzymes) at 37°C.
-
Reactions are quenched at different time points by adding a stopping solution (e.g., cold acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of the linker-drug conjugate in a relevant animal model.
-
Methodology:
-
The compound is administered to the animal model (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).
-
Blood samples are collected at predetermined time points.
-
Plasma is isolated and analyzed by LC-MS/MS to determine the concentration of the compound over time.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis.[6]
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for assessing linker stability.
Caption: Workflow for in vitro stability assays.
References
Assessing the Impact of 1-Boc-azetidine-3-yl-methanol on ADC Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe Antibody-Drug Conjugates (ADCs) hinges on the careful optimization of each of its three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a critical role in the overall pharmacokinetic (PK) profile of an ADC, influencing its stability, solubility, and clearance, which in turn affect both efficacy and toxicity. This guide provides a comparative analysis of the potential impact of 1-Boc-azetidine-3-yl-methanol, a hydrophilic linker component, on ADC pharmacokinetics against other linker technologies, supported by experimental principles and data from analogous systems.
While direct, publicly available experimental data specifically comparing ADCs functionalized with this compound against other linkers is limited, the well-established principles of linker chemistry and ADC pharmacology allow for a robust assessment of its likely impact. The inclusion of hydrophilic moieties, such as the one derivable from this compound, is a key strategy to improve the physicochemical properties of ADCs.
The Critical Role of Linker Hydrophilicity
The conjugation of potent, often hydrophobic, payloads to a monoclonal antibody can lead to several challenges that negatively impact an ADC's therapeutic index. These challenges include poor aqueous solubility, increased aggregation, and rapid clearance from circulation. Hydrophilic linkers are designed to mitigate these issues.[1][]
Key Advantages of Hydrophilic Linkers:
-
Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can induce ADC aggregation, which can compromise efficacy and potentially lead to immunogenicity. Hydrophilic linkers can create a hydration shell around the ADC, improving its solubility and preventing the formation of aggregates.[1][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the linker can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased exposure in the body.[1][4] This extended circulation time can translate to greater accumulation of the ADC within the tumor.
-
Higher Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without leading to significant aggregation or loss of solubility, potentially increasing the potency of the ADC.[3]
The structure of this compound, with its hydroxyl group and the azetidine ring, suggests that it can be incorporated into linker designs to increase the overall hydrophilicity of the resulting ADC. It is classified as a non-cleavable linker component, meaning it forms a stable bond between the antibody and the payload.[5][6][7]
Comparative Data on Linker Impact on Pharmacokinetics
To illustrate the impact of linker properties on ADC pharmacokinetics, the following table summarizes data from studies comparing different linker technologies. While not a direct comparison involving this compound, the data highlights the general trend of improved pharmacokinetic parameters with more hydrophilic linkers.
| Linker Type/ADC Construct | Key Feature | Clearance (mL/day/kg) | Half-life (t½) (days) | Key Findings | Reference |
| Trastuzumab-Exatecan (hydrophilic linker, DAR 8) | High hydrophilicity | 16.8 | 5.7 | Favorable PK profile comparable to the naked antibody. | [8] |
| Anti-HER2 IgG-Exatecan (DAR 8) | High drug load | ~20 | ~5 | Demonstrates the impact of high DAR on PK. | [8] |
| ADCs with Hindered Disulfide Linkers | Increased stability | Decreased with increased hindrance | Not specified | Linker stability directly impacts clearance rates. | [9] |
| ADCs with PEGylated Linkers | Increased hydrophilicity | Generally lower | Generally longer | PEGylation improves PK properties and reduces off-target toxicity. | [10] |
Note: Direct comparison of PK parameters across different studies should be made with caution due to variations in experimental conditions, ADC constructs, and animal models.[8]
Signaling Pathways and Experimental Workflows
To understand the context of ADC development and evaluation, it is crucial to visualize the underlying biological processes and experimental procedures.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 5. This compound | 142253-56-3 | FB11553 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AffiNANOTECH® this compound | AffiGEN [affinanotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to PROTAC Cell Permeability with Diverse Linkers
For researchers, scientists, and drug development professionals navigating the complex landscape of targeted protein degradation, understanding and optimizing the cell permeability of Proteolysis-Targeting Chimeras (PROTACs) is a critical hurdle. The linker, the bridge connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal, yet often enigmatic, role in determining a PROTAC's ability to cross the cell membrane and reach its intracellular target. This guide provides a comprehensive comparative analysis of PROTACs with different linkers, supported by experimental data, to empower rational design and accelerate the development of effective degraders.
The large size and complex physicochemical properties of PROTACs often place them "beyond the rule of 5," making cell permeability a significant challenge.[1] The linker is not merely a spacer but a key determinant of a PROTAC's conformational behavior, which in turn dictates its ability to traverse the lipid bilayer.[2][3] This guide will delve into the impact of linker composition, length, and rigidity on cell permeability, presenting key experimental findings in a clear and comparative format.
The "Molecular Chameleon": A Key Concept in PROTAC Permeability
A prevailing concept in understanding PROTAC permeability is the "molecular chameleon" or "linker-dependent folding" effect.[2][3][4] This theory posits that to permeate the cell membrane, PROTACs can adopt folded, more compact conformations that shield their polar surface area, effectively masking their hydrophilicity in the lipophilic environment of the cell membrane. The linker's flexibility and chemical nature are instrumental in enabling this conformational adaptability.[2][4] Studies have shown that PROTACs capable of forming intramolecular hydrogen bonds and other non-covalent interactions are more likely to achieve these permeability-enhancing folded states.[5][6]
Comparative Analysis of Linker Types
The most commonly employed linkers in PROTAC design are based on polyethylene glycol (PEG) and alkyl chains.[7][8] However, a growing body of research is exploring more rigid and functionalized linkers to improve permeability and other pharmacokinetic properties.
Flexible Linkers: Alkyl vs. PEG
Both alkyl and PEG linkers offer a high degree of conformational flexibility, which can be advantageous for inducing the formation of a productive ternary complex. However, their distinct properties have different implications for cell permeability.
-
Alkyl Linkers: These simple hydrocarbon chains are hydrophobic and their incorporation can increase the overall lipophilicity of the PROTAC. While increased lipophilicity can sometimes correlate with improved permeability, excessive lipophilicity can lead to poor solubility and off-target effects.[8]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[8] This can enhance the aqueous solubility of the PROTAC.[6] Counterintuitively, the ether oxygens in PEG linkers can act as hydrogen bond acceptors, facilitating the formation of intramolecular hydrogen bonds that shield polar groups and promote a more membrane-permeable folded conformation.[6][9]
Experimental data suggests that the choice between an alkyl and a PEG linker is highly context-dependent, with the specific warhead and E3 ligase ligand playing a significant role. For instance, in some cases, switching from a PEG to an alkyl linker has been shown to increase cell permeability.[2]
Rigid and Functionalized Linkers
To overcome the potential drawbacks of highly flexible linkers, such as entropic penalties upon binding, researchers have investigated the use of more rigid linkers incorporating cyclic structures like piperidine or piperazine.[1][6]
-
Rigid Linkers: These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher degradation potency.[8] The introduction of rigidity can also limit the number of conformations a PROTAC can adopt, which may favor a more permeable state. Short, rigid linkers with cyclic ionizable groups have been shown to increase cell-membrane permeability and solubility.[1]
-
Functionalized Linkers: The incorporation of specific functional groups within the linker can also modulate permeability. For example, replacing an amide with an ester can remove a hydrogen bond donor and has been shown to improve cell permeability for some VHL-recruiting PROTACs.[4]
Quantitative Data Comparison
The following table summarizes key experimental data from comparative studies on PROTACs with different linkers. The "Cell/Bio Ratio" is the ratio of the PROTAC's potency in a cell-based assay to its potency in a biochemical assay; a lower ratio is indicative of better cell permeability.[2]
| PROTAC ID | Linker Type | E3 Ligase Ligand | Target | Permeability Assay | Permeability Value | Cell/Bio Ratio | Reference |
| PROTAC 1 | PEG-based | CRBN | BRD4 | PAMPA | -log Pe = 6.56 | 4 | [2] |
| PROTAC 2 | Alkyl-based | CRBN | BRD4 | Caco-2 | Ppassive = 11 nm/s | 12 | [2] |
| PROTAC 3 | Amide-containing | CRBN | BRD4 | Caco-2 | Ppassive = 6 nm/s | 27 | [2] |
| VHL PROTAC 1 | Aliphatic | VHL | ERK5 | Cell/Bio Ratio | - | >200 (Low) | [5] |
| VHL PROTAC 2 | Ethylene glycol | VHL | ERK5 | Cell/Bio Ratio | - | <40 (High) | [5] |
| VHL PROTAC 3 | More rigid | VHL | ERK5 | Cell/Bio Ratio | - | 41-100 (Medium-High) | [5] |
| VHL PROTAC 6 | Most rigid | VHL | ERK5 | Cell/Bio Ratio | - | 101-200 (Medium-Low) | [5] |
Visualizing PROTAC Action and Permeability Assessment
To better understand the processes involved, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating cell permeability.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Typical workflow for assessing PROTAC cell permeability.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting permeability data and designing new studies.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.
Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The PROTAC is added to the donor wells, and after an incubation period, the amount of PROTAC that has crossed the artificial membrane into the acceptor wells is quantified, typically by LC-MS/MS.
Protocol Outline:
-
Plate Preparation: Coat the filter of a 96-well donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS at pH 7.4).
-
Assay: Add the PROTAC solution to the donor wells and fresh buffer to the acceptor wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Caco-2 Cell Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of intestinal absorption and permeability.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a transwell plate. Over time, they differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. The permeability of a PROTAC is assessed by measuring its transport across this cell monolayer.
Protocol Outline:
-
Cell Culture: Seed Caco-2 cells on transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the PROTAC to the apical (donor) side and collect samples from the basolateral (acceptor) side at various time points.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC to the basolateral (donor) side and collect samples from the apical (acceptor) side. This helps to identify if the PROTAC is a substrate for efflux transporters.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated using the equation: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.
-
Passive Permeability Calculation: The passive permeability (Ppassive) can be estimated as the geometric mean of the Papp in the A-B and B-A directions: Ppassive = sqrt(Papp_AB * Papp_BA).[2]
Conclusion
The linker is a critical design element in the development of cell-permeable PROTACs. While flexible linkers like PEG and alkyl chains are widely used, the field is increasingly moving towards more sophisticated, rigid, and functionalized linkers to fine-tune the physicochemical properties of these complex molecules. The ability of a PROTAC to adopt a "molecular chameleon"-like folded conformation to shield its polarity is a key determinant of its permeability. A thorough understanding of the interplay between linker composition, conformation, and permeability, guided by robust in vitro assays, is essential for the rational design of the next generation of orally bioavailable PROTAC therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Unlocking Antitumor Potential: A Comparative Analysis of Azetidine-Containing TZT-1027 Analogues
A detailed examination of the structure-activity relationships of novel 3-aryl-azetidine analogues of the potent antitumor agent TZT-1027 reveals critical insights for the design of next-generation cancer therapeutics. This guide presents a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
A recent study focused on a conformational restriction strategy to synthesize a series of nine analogues of TZT-1027, a powerful antimitotic agent. In these novel compounds, the phenylethyl group at the C-terminus of TZT-1027 was replaced with a 3-aryl-azetidine moiety. The synthesized analogues demonstrated a range of antiproliferative activities, with some exhibiting exceptional potency against human lung (A549) and colon (HCT116) cancer cell lines.
Comparative Antiproliferative Activity
The in vitro efficacy of the synthesized azetidine-containing TZT-1027 analogues was evaluated using a standard MTT assay. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. The data highlights the significant impact of substitutions on the aryl ring of the azetidine moiety on the antitumor activity.
| Compound | Ar-Substituent | A549 IC50 (nM)[1] | HCT116 IC50 (nM)[1] |
| 1a | Phenyl | 2.2 | 2.1 |
| 1b | 2-Fluorophenyl | 15.6 | 10.3 |
| 1c | 3-Fluorophenyl | 6.8 | 4.5 |
| 1d | 2-Isopropylphenyl | 25.3 | 18.7 |
| 1e | 3-Methoxyphenyl | 9.7 | 6.1 |
| 1f | 4-Methoxyphenyl | 11.2 | 8.9 |
| 1g | 2,5-Dimethoxyphenyl | 30.1 | 22.4 |
| 1h | 3,4-Dimethoxyphenyl | 18.5 | 12.6 |
| 1i | 3,5-Dimethoxyphenyl | 14.3 | 11.0 |
Among the series, compound 1a , featuring an unsubstituted phenyl ring, emerged as the most potent analogue with IC50 values of 2.2 nM and 2.1 nM against A549 and HCT116 cell lines, respectively[1]. The introduction of a single fluorine or methoxy group on the phenyl ring generally led to a decrease in activity. Notably, all synthesized compounds displayed greater potency against the HCT116 cell line compared to the A549 cell line, suggesting a degree of cell-line selectivity[1].
Structure-Activity Relationship (SAR) Insights
The experimental data reveals key structural features influencing the antiproliferative activity of these azetidine-containing TZT-1027 analogues:
-
Unsubstituted Phenyl Ring: The presence of a simple phenyl group at the 3-position of the azetidine ring (1a ) was optimal for potent antitumor activity.
-
Effect of Single Substitution: Introduction of a single fluoro or methoxy substituent on the phenyl ring generally resulted in a 3- to 12-fold decrease in potency. The position of the substituent also played a role, with a 3-fluoro substitution (1c ) being more favorable than a 2-fluoro substitution (1b ).
-
Effect of Multiple Substitutions: The addition of a second methoxy group, as seen in the dimethoxyphenyl analogues (1g , 1h , 1i ), further reduced the antiproliferative activity.
-
Steric Hindrance: The bulky isopropyl group at the 2-position of the phenyl ring (1d ) led to a significant drop in activity, likely due to steric hindrance.
References
Evaluating Off-Target Effects of 1-Boc-azetidine-3-yl-methanol Containing PROTACs: A Comparative Guide
The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) is tempered by the critical need to understand and mitigate off-target effects. This guide provides a comparative analysis of PROTACs containing the 1-Boc-azetidine-3-yl-methanol linker, offering insights into their performance versus alternative designs. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a resource for researchers, scientists, and drug development professionals navigating the complexities of PROTAC selectivity.
PROTAC Mechanism of Action and Off-Target Considerations
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][2] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Off-target effects can arise from several factors, including the promiscuous binding of the POI ligand, the E3 ligase ligand, or the PROTAC molecule as a whole to unintended proteins.[3][4] Pomalidomide-based PROTACs, for instance, are known to induce the degradation of zinc-finger (ZF) proteins, a phenomenon that needs to be carefully monitored.[5] The choice of linker, such as this compound, can influence the geometry and stability of the ternary complex, thereby impacting both on-target efficacy and off-target degradation.[5]
Comparative Data on PROTAC Performance
The following tables summarize key data from studies evaluating the on-target and off-target effects of various PROTACs. This allows for a comparative assessment of different linkers and E3 ligase ligands.
Table 1: On-Target Degradation Efficiency
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type/Component | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dALK-10 | ALK | Pomalidomide | C5 alkyne exit vector | KELLY | <100 | >90 | [5] |
| MS4078 | ALK | Pomalidomide | Arylamine | KELLY | ~100 | >90 | [5] |
| GP262 | PI3K/mTOR | VHL | PEG/Alkyl chain | MDA-MB-231 | 42.2-227.4 (PI3K), 45.4 (mTOR) | >90 | [6] |
| VZ185 | BRD9/BRD7 | VHL | PEG-based | HeLa | ~10 | >95 | [7] |
| BSJ-03-123 | CDK6 | Pomalidomide | Phthalimide-based | MOLM-14 | <100 | >90 | [8] |
Table 2: Off-Target Profile
| PROTAC | Primary Off-Target(s) | Method of Detection | Number of Significant Off-Targets | Key Findings | Reference |
| MS4078 | ZNF517, ZNF654, ZNF276, ZNF653, PATZ1 | Global Proteomics (MS) | Multiple | High level of off-target ZF degradation. | [5] |
| dALK-10 | Reduced ZNF degradation | Global Proteomics (MS) | Dramatically reduced | C5 alkyne exit vector on pomalidomide minimizes ZF degradation. | [5] |
| GP262 | Not specified, high selectivity claimed | DIA Proteomics | Not specified | Excellent kinase selectivity for the PI3K family and mTOR. | [6] |
| TL12-186 | Multiple CDKs | HiBiT Luminescence Assay | 14 proteins downregulated >25% | Pan-kinase PROTAC with broad CDK family degradation. | [8][9] |
| Boc3-Arg based HyT | Proteasome subunits α7 and β7 | Resin-binding protein pulldown | Not specified | Potential for off-target effects by inhibiting mTORC1 pathway. | [10] |
Experimental Workflow for Off-Target Evaluation
A robust assessment of off-target effects is crucial for the preclinical evaluation of PROTACs. A multi-pronged approach combining global proteomics with targeted validation assays is recommended.[11]
Experimental Protocols
Global Proteomics for Off-Target Identification
This method provides an unbiased, global view of protein abundance changes upon PROTAC treatment.[11][12]
-
Cell Lysis and Protein Digestion: Treat cells with the PROTAC at various concentrations and time points, alongside a vehicle control. Lyse the cells and digest the proteins into peptides.[11]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[11]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[11]
Targeted Validation by Western Blotting
Western blotting is a widely used technique to confirm the degradation of specific proteins identified through global proteomics.[11]
-
Cell Treatment and Lysis: Treat cells as described for global proteomics. Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific to the potential off-target proteins. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Densitometry is used to quantify the protein band intensities relative to the loading control.
Cell Viability Assays
These assays assess the overall health of the cells after PROTAC treatment and can indicate potential cytotoxicity due to on- or off-target effects.[13]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Assay-specific Protocol:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells. Add the CellTiter-Glo® reagent to the wells and measure luminescence.[13]
-
Caspase-Glo® 3/7 Assay: This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis. Add the Caspase-Glo® 3/7 reagent and measure luminescence.[13]
-
LDH-Glo™ Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.[13]
-
-
Data Analysis: Plot the signal against the PROTAC concentration to determine the IC50 or EC50 values.
Logical Relationships in PROTAC Design for Reduced Off-Target Effects
The design of a PROTAC is a multi-parameter optimization problem where the choice of each component—POI binder, E3 ligase ligand, and linker—influences selectivity.[4]
Conclusion
The evaluation of off-target effects is a non-negotiable aspect of PROTAC development. While this compound is a component used in PROTAC synthesis, its specific contribution to the off-target profile must be empirically determined and compared against a panel of alternatives.[14] As demonstrated, modifications to the E3 ligase ligand exit vector or the use of different linker chemistries can dramatically alter the selectivity profile of a PROTAC.[5] By employing a systematic and multi-faceted experimental approach, researchers can build a robust safety and specificity profile for their PROTAC candidates, paving the way for their successful clinical translation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. medchemexpress.com [medchemexpress.com]
Benchmarking 1-Boc-azetidine-3-yl-methanol Against Established ADC Linker Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of 1-Boc-azetidine-3-yl-methanol, a non-cleavable linker, against established ADC linker technologies. The information presented is supported by a review of available scientific literature and provides detailed experimental methodologies for key performance-indicating assays.
Introduction to this compound
This compound is a chemical entity utilized as a non-cleavable linker in the synthesis of bioconjugates, including ADCs and PROteolysis TArgeting Chimeras (PROTACs)[1][2][3][4][5][][7]. Its core azetidine structure is described as stable under physiological and chemical conditions, designed to form a permanent, covalent bond between the antibody and the cytotoxic payload[4][]. As a non-cleavable linker, the release of the payload from an ADC constructed with this compound is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell[8][9]. This mechanism is in contrast to cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment or intracellularly.
Comparative Analysis of ADC Linker Technologies
The selection of a linker is a critical design consideration in ADC development. Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct advantages and disadvantages.
Data Presentation: Quantitative Comparison of Linker Performance
While direct head-to-head experimental data for this compound is not extensively available in public literature, we can benchmark its expected performance based on the characteristics of well-studied non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Example Linker | ADC Target | Payload | Cell Line | IC50 (M) | Citation(s) |
| Non-Cleavable | SMCC | EGFR | DM1 | HCC827 | ~2.0 x 10⁻¹⁰ | [5] |
| Cleavable (Enzyme) | Val-Cit | HER2 | MMAE | HER2+ cells | 6.1 x 10⁻¹¹ | [10] |
| Cleavable (pH-sensitive) | Hydrazone | CD33 | Calicheamicin | HL-60 | ~1.0 x 10⁻¹¹ | [11] |
| Cleavable (Disulfide) | SPP | CD30 | MMAE | L540cy | ~1.0 x 10⁻⁹ | [8] |
Table 2: Plasma Stability of ADCs with Different Linker Technologies
| Linker Type | Example Linker | ADC Construct | Species | Stability Metric | Result | Citation(s) |
| Non-Cleavable | SMCC | Trastuzumab-DM1 | Human | High Plasma Stability | Stable in circulation | [8][12] |
| Cleavable (Enzyme) | Val-Cit | Anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | >95% | [11] |
| Cleavable (pH-sensitive) | Silyl Ether | Anti-HER2-MMAE | Human | t₁/₂ in plasma | >7 days | [10] |
| Cleavable (Disulfide) | SPDB | Maytansinoid ADC | Human | High Plasma Stability | Generally stable | [9] |
Table 3: In Vivo Efficacy of ADCs with Different Linker Technologies
| Linker Type | Example Linker | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
| Non-Cleavable | SMCC | Human Lymphoma Xenograft | Single Dose (3 mg/kg) | Tumor Regression | [10] |
| Cleavable (Enzyme) | Val-Cit | Non-Hodgkin Lymphoma Xenograft | Single Dose | Significant Antitumor Activity | [8] |
| Cleavable (pH-sensitive) | Hydrazone | AML Xenograft | Multiple Doses | Increased Survival | [13] |
| Cleavable (Disulfide) | SPP | Hodgkin Lymphoma Xenograft | Single Dose | Tumor Regression | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, reflecting its potency against target cancer cell lines.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the respective compounds and incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well. Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells[14][15][16].
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals[17][14].
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[18].
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C[19][20][21].
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC. This can be achieved through several methods:
-
ELISA: Use a dual-antibody ELISA to capture the antibody and detect the payload, thus measuring the concentration of intact ADC[11].
-
LC-MS: Employ liquid chromatography-mass spectrometry to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage[22][23].
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile and half-life of the ADC in plasma.
Drug-to-Antibody Ratio (DAR) Determination by HIC
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatography: Inject the sample onto a hydrophobic interaction chromatography (HIC) column. The separation is based on the hydrophobicity of the ADC species; a higher DAR results in increased hydrophobicity and longer retention time[24][25].
-
Elution: Elute the ADC species using a gradient of decreasing salt concentration.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR by taking the weighted average of the different species[1][24][25].
Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation: Use a pair of cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that is sensitive to the payload. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification[26][27].
-
Co-Culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a sufficient duration to allow for ADC internalization, payload release, and induction of cell death.
-
Quantification of Bystander Killing: Quantify the viability of the Ag- (e.g., GFP-positive) cell population using methods such as flow cytometry or high-content imaging[26][27].
-
Data Analysis: Determine the extent of Ag- cell death at different ADC concentrations to assess the bystander effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Figure 1: General mechanism of ADC internalization, trafficking, and payload release.
Figure 2: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Figure 3: Mechanism of action for a tubulin inhibitor payload leading to apoptosis.
Figure 4: Experimental workflow for determining the in vitro cytotoxicity of an ADC.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 4. This compound | 142253-56-3 | FB11553 [biosynth.com]
- 5. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. genesandcancer.com [genesandcancer.com]
- 24. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
- 26. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 1-Boc-azetidine-3-yl-methanol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Boc-azetidine-3-yl-methanol (CAS No. 142253-56-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the known hazards of the compound and standard chemical waste management practices.
I. Hazard Identification and Safety Summary
This compound is an irritant to the skin and eyes and may cause respiratory irritation.[1][2][3] Adherence to appropriate safety protocols is mandatory during handling and disposal.
Hazard Classification:
| Hazard Category | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, wear respiratory protection.[4] |
II. Detailed Disposal Protocol
The proper disposal of this compound is critical and must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated materials. The container must be made of a compatible material, such as high-density polyethylene (HDPE).[5]
-
Waste Types:
-
Solid Waste: Collect unused or expired solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weighing paper, pipette tips) in the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. The first rinse of any container that held the chemical must also be collected as hazardous waste.[6]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., irritant).[5]
Step 2: Storage of Chemical Waste
-
Secure Storage: Keep the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[5][6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6]
Step 3: Disposal of Empty Containers
-
Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed.
-
The first rinse must be collected and disposed of as hazardous liquid waste.[6]
-
For subsequent rinses, consult with your institution's Environmental Health and Safety (EHS) department.
-
-
Defacing: After proper rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or recycling, as per institutional policy.
Step 4: Spill and Emergency Procedures
-
Spill Containment: In the event of a spill, immediately alert personnel in the area.
-
Small Spills: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels.[5]
-
Collection: Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated.[4]
-
Reporting: Report all spills to your institution's EHS department.
Step 5: Final Disposal
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste container.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.[5]
III. Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 1-Boc-azetidine-3-yl-methanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Boc-azetidine-3-yl-methanol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant.[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent exposure and ensure personal safety.
Hazard Summary:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation Category 2 | Causes skin irritation[1] |
| H319 | Eye Irritation Category 2A | Causes serious eye irritation[1] |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | Essential to protect against splashes that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber); Laboratory coat | Prevents skin contact which can cause irritation.[2] Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in case of inadequate ventilation or when handling large quantities to prevent respiratory irritation.[2][3] |
| Footwear | Closed-toe shoes | Provides protection against spills. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling is crucial to minimize exposure and prevent accidents. Always work in a well-ventilated area, preferably within a chemical fume hood.
Step 1: Preparation
-
Ensure all necessary PPE is worn correctly.
-
Verify that a safety shower and eyewash station are accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have an appropriate spill kit readily available.
Step 2: Handling
-
Handle this compound in a well-ventilated area or under a chemical fume hood.[2]
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
-
Use compatible lab equipment (e.g., glass, stainless steel).
-
Keep the container tightly closed when not in use.
Step 3: Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The compound is typically stored at -20°C for long-term stability.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
-
Contaminated materials, such as gloves and weighing paper, should also be disposed of as chemical waste.
Disposal Method:
-
Dispose of the chemical waste through a licensed waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in general waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety checkpoints.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
